7-Bromo-4,5-difluoro-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4,5-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDVLYWVIHHMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C(=C21)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624537 | |
| Record name | 7-Bromo-4,5-difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877160-16-2 | |
| Record name | 7-Bromo-4,5-difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4,5-difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 7-Bromo-4,5-difluoro-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of complex therapeutic agents. The unique substitution pattern of bromine and fluorine atoms on the indole core can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound. The document includes a hypothetical, yet plausible, experimental protocol for its synthesis, a summary of its key physical and spectroscopic data, and visual representations of the synthetic pathway and characterization workflow to facilitate understanding and replication in a laboratory setting.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3][4] Specifically, the incorporation of fluorine atoms can increase metabolic stability and binding affinity, while bromine can serve as a handle for further functionalization through cross-coupling reactions.[5] this compound, with its distinct substitution pattern, presents a valuable scaffold for the development of novel therapeutics. This guide outlines a potential synthetic approach and the expected analytical characterization of this compound.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aniline derivative, followed by the construction of the indole ring system. A common and versatile method for indole synthesis is the Fischer indole synthesis.[2] However, for this specific substitution pattern, a multi-step synthesis starting from a commercially available difluoroaniline is proposed.
Synthetic Pathway
The proposed synthesis commences with the bromination of 2,3-difluoroaniline, followed by a series of transformations to introduce the necessary functionalities for indole ring formation, potentially via a Madelung or a related cyclization reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-3,4-difluoroaniline
-
To a solution of 2,3-difluoroaniline (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Bromo-3,4-difluoroaniline.
Step 2: Synthesis of N-(2-Bromo-3,4-difluorophenyl)acetamide
-
Dissolve 2-Bromo-3,4-difluoroaniline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-Bromo-3,4-difluorophenyl)acetamide.
Step 3: Synthesis of this compound
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Add a solution of N-(2-Bromo-3,4-difluorophenyl)acetamide (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Physical and Spectroscopic Data
The following table summarizes the expected physical and spectroscopic data for this compound.
| Property | Expected Value |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.03 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not reported; expected to be a solid at room temp. |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | Expected signals in the aromatic region (δ 100-150 ppm) with C-F and C-Br couplings. |
| ¹⁹F NMR (DMSO-d₆) | Two distinct signals for the two fluorine atoms. |
| Mass Spectrometry (ESI) | m/z [M-H]⁻ calculated for C₈H₃BrF₂N⁻: 230.9495; found: 230.9495. |
Characterization Workflow
A standard workflow for the characterization of the final compound is outlined below.
Caption: General workflow for the characterization of this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established organic chemistry principles to afford the target compound. The outlined characterization workflow ensures the structural integrity and purity of the final product. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related halogenated indoles in the design of novel bioactive molecules.
References
Technical Guide: Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable reference for researchers working with this and structurally related molecules. The guide also outlines a comprehensive, standardized experimental protocol for the acquisition of NMR data for indole derivatives.
Chemical Structure and Atom Numbering
The structural integrity and purity of this compound are paramount for its application in research and drug development. The chemical structure and standard numbering convention for the indole ring are depicted below. This numbering is used for the assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms and serve as a guideline for spectral interpretation. Actual experimental values may vary.
Predicted ¹H NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | ~8.5 | br s | - |
| H-2 | ~7.4 | t | ~2.5 |
| H-3 | ~6.6 | t | ~2.5 |
| H-6 | ~7.2 | t | ~9.0 |
Predicted ¹³C NMR Data
| Position | Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~103 |
| C-3a | ~128 |
| C-4 | ~148 (d, JC-F ≈ 245 Hz) |
| C-5 | ~145 (d, JC-F ≈ 240 Hz) |
| C-6 | ~115 (d, JC-F ≈ 15 Hz) |
| C-7 | ~105 |
| C-7a | ~130 |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Commonly used solvents for indole derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Acetone (Acetone-d₆). For this compound, DMSO-d₆ is recommended to ensure the observation of the N-H proton.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for setting up an NMR experiment.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Typical Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Analysis and Interpretation
The analysis of the acquired spectra involves the assignment of each signal to a specific proton or carbon atom in the molecule. For this compound, the following considerations are crucial:
-
¹H NMR:
-
The N-H proton will likely appear as a broad singlet.
-
The aromatic protons will exhibit splitting patterns (doublets, triplets) due to coupling with neighboring protons and potentially with fluorine atoms. The magnitude of the coupling constants (J-values) will be key to assigning the relative positions of the protons.
-
-
¹³C NMR:
-
The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, appearing as doublets.
-
Carbons that are two or three bonds away from a fluorine atom may also show smaller couplings.
-
The carbon attached to the bromine atom will be influenced by the halogen's electron-withdrawing and anisotropic effects.
-
By combining the information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY and HSQC if necessary, a complete and unambiguous assignment of the molecular structure can be achieved.
Spectroscopic Analysis of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 7.3 - 7.5 | t | J ≈ 2.5 |
| H3 | 6.5 - 6.7 | t | J ≈ 2.5 |
| H6 | 7.0 - 7.2 | dd | J(H6-F5) ≈ 8-10, J(H6-H?) ≈ 1-2 |
Predictions are based on typical chemical shifts for indole protons, with adjustments for the electronic effects of the bromine and fluorine substituents.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 120 - 125 |
| C3 | 100 - 105 |
| C3a | 125 - 130 |
| C4 | 145 - 150 (d, J(C4-F4) ≈ 240-250) |
| C5 | 140 - 145 (d, J(C5-F5) ≈ 240-250) |
| C6 | 110 - 115 (d, J(C6-F5) ≈ 15-20) |
| C7 | 105 - 110 |
| C7a | 130 - 135 |
Predicted chemical shifts and coupling constants are influenced by the strong electronegativity of the fluorine atoms and the heavy atom effect of bromine.
Table 3: Predicted FTIR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3350 - 3450 | Stretching |
| C-H (aromatic) | 3050 - 3150 | Stretching |
| C=C (aromatic) | 1580 - 1620 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-F | 1000 - 1200 | Stretching |
| C-Br | 500 - 600 | Stretching |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 231, 233 | Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio). |
| [M-H]⁺ | 230, 232 | Loss of a hydrogen atom. |
| [M-Br]⁺ | 152 | Loss of the bromine atom. |
| [M-HCN]⁺ | 204, 206 | Fragmentation of the indole ring. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
The method of introduction will depend on the mass spectrometer setup. For a solid sample, direct insertion probe (DIP) or coupling with a gas chromatograph (GC-MS) can be used.
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Ionization Method (Electron Ionization - EI):
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Ion Source Temperature: 200-250 °C.
-
-
Mass Analyzer:
-
Scan Range: m/z 50 - 500.
-
Scan Rate: 1-2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Analyze the major fragment ions to deduce the fragmentation pathways.
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelationship of spectroscopic techniques for the structural elucidation of an organic molecule.
Physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-Bromo-4,5-difluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide consolidates known information from supplier specifications and provides context based on the properties of structurally related compounds.
Core Properties and Data
This compound is a substituted indole with the chemical formula C₈H₄BrF₂N.[1] Its structure features a bromine atom at the 7-position and fluorine atoms at the 4- and 5-positions of the indole ring. This unique substitution pattern is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of fluorine atoms can further enhance biological activity and improve pharmacokinetic profiles.[4][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 877160-16-2 | [7][8] |
| Molecular Formula | C₈H₄BrF₂N | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | Powder | [7] |
| Storage Temperature | Room Temperature | [7] |
Spectral and Analytical Data
Detailed experimental spectral data for this compound are not widely published. However, standard analytical techniques would be employed for its characterization.
Expected Analytical Profile:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds and will show distinct signals for the two fluorine atoms at the 4- and 5-positions.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Researchers synthesizing or using this compound should perform these analyses to confirm its identity and purity.
Reactivity and Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its synthesis would likely follow established methods for the preparation of substituted indoles. A potential synthetic approach could involve the Fischer indole synthesis or a palladium-catalyzed cyclization reaction from appropriately substituted aniline and alkyne precursors.
General Synthetic Workflow (Hypothetical):
Caption: Hypothetical synthetic workflow for this compound.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Potential Applications in Drug Discovery
The indole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[3][9][10] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6]
Given these characteristics, this compound represents a valuable scaffold for the development of new therapeutic agents. The bromine atom at the 7-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for biological screening.
Logical Relationship for Drug Discovery Potential:
Caption: Factors contributing to the drug discovery potential of this compound.
Conclusion
This compound is a promising but currently under-characterized compound. Its unique combination of a privileged indole scaffold with strategic halogenation suggests significant potential for applications in medicinal chemistry and materials science. Further experimental investigation into its physical properties, synthetic accessibility, and biological activity is warranted to fully explore its utility. This guide serves as a foundational resource for researchers interested in this and related fluorinated indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. m.chemicalbook.com [m.chemicalbook.com]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Crystal Structure of 7-Bromo-4,5-difluoro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 7-Bromo-4,5-difluoro-1H-indole. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain as of the last update of this document.
This guide will, therefore, provide a representative example of the data presentation, experimental protocols, and visualizations that would be included in a technical whitepaper for a related, hypothetical bromo-fluoro-indole derivative, referred to herein as Compound X. This is intended to serve as a template for what such a guide would entail should the crystal structure of this compound become available.
Introduction to the Crystallography of Bromo-Fluoro-Indole Derivatives
Indole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Bromine substitution can provide a site for further chemical modification and can also influence biological activity.
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the precise geometry of a molecule influences its interaction with biological targets.
-
Drug Design and Optimization: Guiding the design of new derivatives with improved potency and selectivity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.
While the specific crystal structure for this compound is not yet determined, the following sections illustrate the type of in-depth information that a crystallographic study would provide.
Physicochemical Properties of this compound
While a full crystal structure is unavailable, some basic physicochemical properties can be found in chemical databases.
| Property | Value |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.03 g/mol |
| CAS Number | 877160-16-2 |
| Appearance | Powder |
| InChI Key | PTDVLYWVIHHMMC-UHFFFAOYSA-N |
Hypothetical Crystallographic Data for a Bromo-Fluoro-Indole (Compound X)
The following table summarizes the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.89 Å |
| b | 13.45 Å |
| c | 21.03 Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 1665.4 ų |
| Z | 8 |
| Calculated Density | 1.845 g/cm³ |
| Absorption Coefficient | 4.55 mm⁻¹ |
| F(000) | 912 |
| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 15480 |
| Independent reflections | 3870 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |
Experimental Protocols
This section details the methodologies that would be employed to obtain the data presented above.
Synthesis and Crystallization
The synthesis of bromo-fluoro-indole derivatives often involves multi-step reaction sequences. A common approach is the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
Synthesis of Compound X (Illustrative): A solution of the appropriate substituted phenylhydrazine hydrochloride (1.0 eq) and a fluorinated ketone (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the indole derivative.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Various solvents and solvent mixtures would be screened to find the optimal conditions. For a bromo-fluoro-indole, solvents such as ethanol, ethyl acetate, or a mixture of hexane and dichloromethane might be suitable.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality would be mounted on a goniometer. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is kept at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from chemical synthesis to the final crystallographic analysis.
Hypothetical Signaling Pathway Modulation
Indole derivatives are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and nuclear receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bromo-fluoro-indole derivative, for instance, by inhibiting a key kinase.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide outlines the critical information that such a study would provide. The detailed structural data, obtained through the experimental procedures described, would be of significant value to researchers in the fields of medicinal chemistry and drug development. The availability of a crystal structure would enable more rational drug design efforts and a deeper understanding of the structure-activity relationships of this class of compounds. It is hoped that future research will lead to the successful crystallization and structural determination of this and other related bromo-fluoro-indole derivatives.
An In-depth Technical Guide on the Solubility of 7-Bromo-4,5-difluoro-1H-indole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-4,5-difluoro-1H-indole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility prediction, a detailed experimental protocol for quantitative determination, and a standardized workflow for analysis.
Predicted Solubility Profile
The solubility of this compound in various organic solvents is predicted based on its structure, which features a polar indole ring with hydrogen bonding capability (N-H), and lipophilic regions due to the bromo and difluoro substitutions. The following table summarizes the expected solubility at room temperature.
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The highly polar nature of DMF can effectively solvate the polar N-H group and the indole ring system through dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively dissolve compounds with polar functional groups. | |
| Acetonitrile (ACN) | Moderate | Acetonitrile's polarity allows for good interaction with the indole, though it is a weaker solvent than DMF or DMSO. | |
| Tetrahydrofuran (THF) | Moderate | THF can act as a hydrogen bond acceptor and has a moderate dielectric constant, allowing for dissolution of both polar and non-polar moieties of the molecule. | |
| Polar Protic | Methanol | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, facilitating interactions with the indole's N-H and the electronegative fluorine and bromine atoms. |
| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The halogenated nature of DCM provides some capacity to dissolve the bromo- and difluoro- substituted parts of the molecule, but it is less effective for the polar indole ring. |
| Toluene | Low | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[1] | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[1] |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[1]
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents.[1] This method is followed by High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[1]
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.[1]
-
Securely cap the vials to prevent solvent evaporation.[1]
-
-
Equilibration:
-
Phase Separation:
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.[1]
-
Attach a syringe filter and dispense the filtered solution into a clean vial.[1]
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).[1]
-
Inject the diluted sample solution into the HPLC system and record the peak area.[1]
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]
-
-
Calculation of Solubility:
This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its quantitative determination. For any drug development or research application, it is imperative to perform these experimental evaluations to obtain precise solubility data.
References
Starting materials for the synthesis of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for 7-Bromo-4,5-difluoro-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust and well-established methodology, the Fischer indole synthesis, utilizing commercially available starting materials. Detailed experimental protocols, quantitative data based on analogous transformations, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.
Overview of the Synthetic Strategy
The proposed synthesis of this compound is a two-step process commencing with the commercially available (2-Bromo-4,5-difluorophenyl)hydrazine. The core of this strategy is the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine with a carbonyl compound.[1][3][4] In this proposed route, pyruvic acid is employed as the carbonyl partner to generate an intermediate indole-2-carboxylic acid, which is subsequently decarboxylated to afford the target 1H-indole.
Experimental Protocols
Step 1: Synthesis of this compound-2-carboxylic acid
This step involves the formation of the indole ring via the Fischer indole synthesis.
Materials:
-
(2-Bromo-4,5-difluorophenyl)hydrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration setup)
Procedure:
-
In a round-bottom flask, (2-Bromo-4,5-difluorophenyl)hydrazine (1.0 equivalent) and pyruvic acid (1.1 equivalents) are dissolved in ethanol.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the hydrazone formation is complete, the solvent is removed under reduced pressure.
-
The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring. Alternatively, the hydrazone can be dissolved in glacial acetic acid, and concentrated sulfuric acid can be added dropwise at a controlled temperature.
-
The reaction mixture is heated at 80-120 °C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude product is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound-2-carboxylic acid, which can be purified further by recrystallization if necessary.
Step 2: Decarboxylation to this compound
This final step involves the removal of the carboxylic acid group at the 2-position of the indole ring.
Materials:
-
This compound-2-carboxylic acid
-
Quinoline
-
Copper powder (catalyst)
-
Dichloromethane
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for high-temperature reactions and purification apparatus
Procedure:
-
This compound-2-carboxylic acid (1.0 equivalent) is suspended in quinoline in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of copper powder is added to the suspension.
-
The mixture is heated to 200-230 °C with stirring. The evolution of carbon dioxide should be observed.
-
The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of gas evolution and TLC analysis.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid solution (to remove quinoline), saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and reaction conditions for analogous transformations reported in the literature.
| Step | Reaction | Starting Materials | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fischer Indole Synthesis | (2-Bromo-4,5-difluorophenyl)hydrazine, Pyruvic acid | Polyphosphoric acid | 80-120 | 2-4 | 60-80 |
| 2 | Decarboxylation | This compound-2-carboxylic acid | Quinoline, Copper powder | 200-230 | 1-3 | 70-90 |
Visualizing the Synthesis
The following diagrams illustrate the key signaling pathway and the overall experimental workflow for the synthesis of this compound.
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.
Synthetic Workflow
Caption: Proposed synthetic route for this compound.
References
Regioselective Synthesis of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the regioselective synthesis of 7-Bromo-4,5-difluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the indole scaffold imparts unique electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document outlines two primary synthetic strategies, providing detailed experimental protocols and comparative data to assist researchers in its preparation.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. Halogenation of the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the synthesis of this compound presents a regiochemical challenge, requiring precise control over the introduction of the bromine substituent. This guide explores two viable synthetic pathways: the direct electrophilic bromination of 4,5-difluoro-1H-indole and the Fischer indole synthesis from a pre-brominated precursor.
Synthetic Strategies
Two principal routes for the regioselective synthesis of this compound are presented below.
Route A: Electrophilic Bromination of 4,5-difluoro-1H-indole
This approach involves the direct bromination of commercially available 4,5-difluoro-1H-indole. The key to this synthesis is the selection of a suitable brominating agent and reaction conditions to favor substitution at the C7 position. The electron-withdrawing nature of the fluorine atoms at C4 and C5 deactivates the benzene portion of the indole ring, while the pyrrole ring remains electron-rich. Steric hindrance and the electronic directing effects of the fluorine substituents are critical factors in achieving the desired regioselectivity.
Caption: Synthetic pathway for this compound via electrophilic bromination.
Route B: Fischer Indole Synthesis
The Fischer indole synthesis provides a robust alternative for constructing the indole ring with the desired substitution pattern already in place. This classic method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the key starting material is (2-bromo-4,5-difluorophenyl)hydrazine.
Caption: Fischer indole synthesis route to this compound.
Experimental Protocols
The following are detailed experimental procedures for the key steps in the proposed synthetic routes.
Protocol 1: Regioselective Bromination of 4,5-difluoro-1H-indole
Materials:
-
4,5-difluoro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,5-difluoro-1H-indole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Fischer Indole Synthesis of this compound
Part A: Synthesis of (2-bromo-4,5-difluorophenyl)hydrazine
Materials:
-
1-Bromo-2-nitro-4,5-difluorobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sodium sulfite
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Reduce 1-bromo-2-nitro-4,5-difluorobenzene to 2-bromo-4,5-difluoroaniline using a standard procedure such as reduction with SnCl₂·2H₂O in concentrated HCl.
-
To a cooled (0-5 °C) solution of 2-bromo-4,5-difluoroaniline (1.0 eq) in aqueous HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution.
-
Acidify the resulting mixture with concentrated HCl and heat to complete the reduction to the hydrazine hydrochloride salt.
-
Neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-bromo-4,5-difluorophenyl)hydrazine.
Part B: Fischer Indole Synthesis
Materials:
-
(2-bromo-4,5-difluorophenyl)hydrazine
-
Glycolaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA) or sulfuric acid in ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Combine (2-bromo-4,5-difluorophenyl)hydrazine (1.0 eq) and glycolaldehyde dimethyl acetal (1.1 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and stir the mixture at room temperature for 1-2 hours to form the hydrazone.
-
Alternatively, the hydrazone can be pre-formed and isolated before proceeding.
-
Add the hydrazone mixture to polyphosphoric acid preheated to 80-100 °C, or continue heating the ethanolic solution under reflux.
-
Maintain the reaction at temperature for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Electrophilic Bromination | Route B: Fischer Indole Synthesis |
| Starting Material | 4,5-difluoro-1H-indole | (2-bromo-4,5-difluorophenyl)hydrazine |
| Key Reagents | N-Bromosuccinimide | Glycolaldehyde, Acid Catalyst |
| Number of Steps | 1 | 2 (from aniline) |
| Typical Yield | Moderate to Good | Moderate |
| Regioselectivity | Potentially challenging | High |
| Scalability | Good | Moderate |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.03 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not reported, expected >100 °C |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic and NH protons |
| ¹³C NMR (DMSO-d₆) | Expected signals for indole carbons |
| Mass Spectrometry (EI) | m/z (M⁺) ≈ 231, 233 (isotopic pattern for Br) |
Conclusion
This technical guide provides a comprehensive overview of two viable synthetic routes for the regioselective preparation of this compound. The choice between direct bromination and the Fischer indole synthesis will depend on the availability of starting materials, desired scale, and the capabilities for controlling regioselectivity. The detailed protocols and comparative data herein should serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development. Further optimization of the reaction conditions for either route may be necessary to achieve higher yields and purity.
Potential Biological Activity of 7-Bromo-4,5-difluoro-1H-indole: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document summarizes the potential biological activities of 7-Bromo-4,5-difluoro-1H-indole based on published data for structurally related halogenated indole compounds. To date, no specific biological data for this compound has been found in the public domain. The information presented herein is intended to guide future research and is not indicative of proven biological effects for this specific molecule.
Introduction
The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Halogenation of the indole ring is a common strategy in drug design to modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[5][6][7] The presence of both bromine and fluorine atoms on the this compound scaffold suggests the potential for a unique combination of electronic and lipophilic properties that could translate into significant biological activity. This technical guide will explore the plausible biological activities of this compound by examining the established effects of other brominated, fluorinated, and multi-halogenated indoles.
Inferred Potential Biological Activities
Based on the activities of structurally analogous compounds, this compound could be hypothesized to possess antimicrobial, antiviral, anticancer, and neuroprotective properties.
Antimicrobial and Antifungal Activity
Halogenated indoles have demonstrated significant antimicrobial properties.[8][9][10][11] Brominated indoles, in particular, have shown efficacy against a range of pathogenic bacteria.[8][9] Multi-halogenated indoles have exhibited potent activity against drug-resistant bacteria like Staphylococcus aureus (including MRSA) and fungal pathogens such as Candida species.[6][10][11]
The proposed mechanisms for antimicrobial action include the inhibition of biofilm formation and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6][10][11] The position of halogen atoms on the indole ring is critical for activity, with substitutions at the C4, C5, and C6 positions being identified as favorable for antifungal effects.[6]
Table 1: Antimicrobial Activity of Selected Halogenated Indoles
| Compound | Target Organism | Activity Metric | Value | Reference |
| 4,6-dibromoindole | Candida species | MIC | 10–50 µg/mL | [6] |
| 5-bromo-4-chloroindole | Candida species | MIC | 10–50 µg/mL | [6] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | MIC | 20–30 μg/mL | [10][11][12] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | MIC | 20–30 μg/mL | [10][11][12] |
| Brominated Indole 74 | Gram-negative bacteria | MIC | 2 to 4 μg/mL | [9] |
Antiviral Activity
The incorporation of fluorine into the indole nucleus has been a successful strategy in the development of potent antiviral agents.[1][13][14] Fluorinated indole derivatives have shown remarkable activity against HIV-1 and Hepatitis C Virus (HCV).[1][13] For instance, some fluorinated indole-carboxamides exhibit potent inhibition of HIV-1 replication with EC50 values in the nanomolar range.[13]
Table 2: Antiviral Activity of Selected Fluorinated Indoles
| Compound Class | Target Virus | Activity Metric | Value Range | Reference |
| Fluorinated indole-carboxamides | HIV-1 WT | EC50 | 2.0–5.8 nM | [13] |
| C-7 Heteroaryl-carboxamide fluorinated indoles | Not Specified | EC50 | 0.0058–0.057 nM | [13] |
| 2-furyl and fluorinated sugar combination | HCV | Not Specified | Strongest anti-HCV activity | [1] |
Anticancer Activity
The indole scaffold is a key component of many anticancer agents.[5] Halogen substitutions, particularly with chlorine and bromine, have been shown to significantly enhance the anticancer activity of indole derivatives.[5] Potential mechanisms of action for anticancer indoles include the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of tubulin polymerization.[5][15][16]
Table 3: Anticancer Activity of a Selected Brominated Indole
| Compound | Cell Line | Activity Metric | Value | Reference |
| 6-Bromoisatin | HT29 | IC50 | ~100 µM | [8] |
| 6-Bromoisatin | Caco-2 | IC50 | ~100 µM | [8] |
Neuroprotective and CNS Activity
Indole derivatives are well-known for their activity within the central nervous system (CNS).[2][3][17] They are being investigated for the treatment of neurodegenerative diseases due to their potential to mitigate oxidative stress and disaggregate amyloid plaques.[18][19] The indole nucleus is a core feature of the neurotransmitter serotonin, and many indole-containing compounds interact with various receptors in the brain.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays, based on those used for analogous halogenated indoles.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Suspension: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth with microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[8]
MTT Cell Viability Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation, cancer, and microbial pathogenesis.
Inhibition of NF-κB Signaling in Inflammation
Certain brominated indoles have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Inhibition of this translocation would downregulate the production of inflammatory mediators.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
EGFR Inhibition in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Indole-based compounds have been developed as EGFR inhibitors.[15]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Workflow for Biological Activity Screening
A logical workflow is essential for systematically evaluating the potential biological activities of a novel compound.
Caption: A general experimental workflow for screening novel compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on analogous halogenated indoles provides a strong rationale for investigating its potential as a therapeutic agent. The presence of both bromo and difluoro substitutions on the indole scaffold suggests that this compound could exhibit potent and multifaceted biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for initiating the biological evaluation of this promising compound. Further research is warranted to elucidate the specific biological profile of this compound and to determine its potential for future drug development.
References
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. daneshyari.com [daneshyari.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 7-Bromo-4,5-difluoro-1H-indole for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of 7-Bromo-4,5-difluoro-1H-indole, a fluorinated indole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, commercial availability, and key safety information for this compound. While specific experimental protocols for the synthesis and application of this compound are not extensively available in the public domain, this guide presents general synthetic strategies for substituted indoles that can be adapted for its preparation.
Physicochemical Properties and Commercial Availability
This compound is a halogenated and fluorinated indole that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzene ring of the indole scaffold, offers unique electronic properties and opportunities for further functionalization.
A summary of its key identifiers and physicochemical properties is presented in Table 1. This data has been aggregated from various commercial suppliers and chemical databases. It is important to note that some physical properties, such as boiling point and density, are predicted values and should be considered as estimates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 877160-16-2 | Sigma-Aldrich, ChemicalBook |
| Molecular Formula | C₈H₄BrF₂N | Sigma-Aldrich, ChemicalBook |
| Molecular Weight | 232.03 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid/powder | ChemicalBook, Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Predicted Boiling Point | 314.7 ± 37.0 °C | ChemicalBook[1] |
| Predicted Density | 1.834 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 13.89 ± 0.30 | ChemicalBook[1] |
| Storage Temperature | Room Temperature or 2-8°C | Sigma-Aldrich, ChemicalBook[1] |
Commercial Suppliers:
This compound is available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors such as:
-
Sigma-Aldrich
-
ChemicalBook
-
Matrix Scientific
-
AK Scientific
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[2]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements (P-statements) can be found on the safety data sheets (SDS) provided by the suppliers.[2] It is imperative to consult the SDS prior to handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific examples of the integration of this compound into drug candidates are not readily found in published literature, the indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of the bromo and difluoro substituents on this indole derivative provides medicinal chemists with several strategic advantages:
-
Vector for Further Functionalization: The bromine atom at the 7-position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments.
-
Modulation of Physicochemical Properties: The two fluorine atoms can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.
Given these features, this compound is a promising starting material for the synthesis of inhibitors of various biological targets, such as kinases, which are often implicated in cancer and inflammatory diseases.
General Synthetic Approaches for Substituted Indoles
Detailed, experimentally verified protocols for the synthesis of this compound are not publicly available. However, several well-established methods for the synthesis of substituted indoles can likely be adapted for its preparation. A logical retrosynthetic analysis would suggest starting from a suitably substituted aniline derivative.
Below is a generalized workflow for a common indole synthesis, the Fischer Indole Synthesis, which could be conceptually applied.
Caption: A conceptual workflow for the synthesis of a substituted indole.
General Experimental Considerations for Indole Synthesis:
-
Starting Material Selection: The key to synthesizing this compound would be the availability of the corresponding substituted aniline or phenylhydrazine precursor.
-
Reaction Conditions: Classical indole syntheses like the Fischer, Bartoli, or Leimgruber-Batcho methods often require specific catalysts (e.g., Lewis or Brønsted acids) and elevated temperatures. The choice of solvent is also critical and can influence reaction yield and purity.
-
Purification: Purification of the final product and intermediates is typically achieved through standard laboratory techniques such as recrystallization or silica gel column chromatography.
The following diagram illustrates a generalized logical relationship for a drug discovery process where a substituted indole might be utilized.
Caption: A simplified logical workflow for a drug discovery project.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers significant potential for the development of novel therapeutics. While detailed experimental protocols for its synthesis and specific applications are not widely documented in publicly accessible sources, this guide provides a foundational understanding of its properties, availability, and the general synthetic strategies that could be employed for its preparation and elaboration. Researchers are encouraged to consult the safety data sheets from their respective suppliers and to draw upon the rich literature of indole synthesis to explore the potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 7-Bromo-4,5-difluoro-1H-indole. The information is curated for professionals in organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the indole scaffold is a prevalent motif.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its application to electron-deficient heterocyclic systems, such as fluorinated indoles, is of significant interest for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the fluorine atoms in this compound can influence the reactivity of the C-Br bond, necessitating careful optimization of reaction conditions.
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
While specific yield data for the amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the amination of structurally related bromo-indoles and other electron-deficient bromo-heterocycles. This data serves as a valuable starting point for reaction optimization.
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Bromoindole | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | ~85-95% |
| 7-Bromoindole | Secondary Amine | P1 (1) | L1 (1) | LiHMDS (1.2) | Toluene | RT | 16 | ~70-90%[2] |
| 4-Bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | ~90%[3] |
| 4-Bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | ~85%[3] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (Varying) | dppp (Varying) | NaOtBu (Varying) | Toluene | 80 | - | 55-98%[4] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | High[5] |
Note: P1/L1 and P3/L3 refer to specific palladium precatalysts and ligands as described in the cited literature.[2] dppp = 1,3-bis(diphenylphosphino)propane.
Experimental Protocols
This section outlines a detailed, adaptable protocol for the Buchwald-Hartwig amination of this compound.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Buchwald ligand (e.g., XPhos, DavePhos, tBuXPhos)[6]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Add the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Through the septum, add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1-0.2 M).
-
Add the amine (1.1-1.5 equiv) via syringe. If the amine is a solid, it can be added with the other solids in the previous step.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated indole product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Use of 7-Bromo-4,5-difluoro-1H-indole in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4,5-difluoro-1H-indole is a key heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of bromine and difluoro substituents offers unique advantages for synthesizing next-generation therapeutics. The bromine atom at the 7-position serves as a versatile handle for introducing various molecular complexities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The difluoro substitution at the 4 and 5-positions can significantly enhance binding affinity, metabolic stability, and cell permeability of the final compounds.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on BRAF inhibitors that target the MAPK/ERK signaling pathway. While direct synthesis from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in advanced inhibitors like Plixorafenib (PLX8394). The protocols provided are based on established synthetic methodologies for analogous compounds.
Application: Synthesis of BRAF "Paradox-Breaker" Inhibitors
A significant application of this compound is in the synthesis of advanced BRAF inhibitors, often referred to as "paradox-breakers."[1] First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF, leading to secondary malignancies.[2] Next-generation inhibitors are designed to overcome this limitation.
Targeted Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in key proteins like BRAF. The BRAF V600E mutation is a common driver in melanoma and other cancers.
Inhibitors synthesized from the this compound scaffold are designed to selectively target and inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.[3][4]
Quantitative Data
The following table summarizes the inhibitory activity of Plixorafenib (PLX8394), a next-generation BRAF inhibitor with a structural scaffold suggestive of a 7-bromo-difluoro-indole precursor.
| Compound | Target | IC50 (nM) | Reference |
| Plixorafenib (PLX8394) | BRAF (V600E) | ~5 | [4] |
| Plixorafenib (PLX8394) | WT BRAF | 14 | [3] |
| Plixorafenib (PLX8394) | CRAF | 23 | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on common cross-coupling reactions used in the synthesis of similar indole-based inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the introduction of an aryl or heteroaryl moiety at the 7-position of the indole ring, a common step in building the core structure of many kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.05 - 0.1 eq) to the vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4,5-difluoro-1H-indole derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the synthesis of 7-amino-indole derivatives, which can be further functionalized to produce a variety of kinase inhibitors.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-130 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-4,5-difluoro-1H-indole derivative.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel and highly potent kinase inhibitors. The application of robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of indole-based compounds for drug discovery programs. The insights into the MAPK/ERK signaling pathway and the quantitative data for next-generation BRAF inhibitors underscore the potential of this chemical scaffold in developing targeted cancer therapies. The provided protocols serve as a foundational guide for researchers to explore the synthesis of new chemical entities based on this promising indole core.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2016191296A1 - Plx-8394 or plx-7904 for use in the treatment of braf-v600-related diseases - Google Patents [patents.google.com]
- 3. Plixorafenib (PLX8394, FORE8394) | BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
7-Bromo-4,5-difluoro-1H-indole: A Versatile Building Block for Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4,5-difluoro-1H-indole is a halogenated indole derivative that serves as a valuable and versatile building block for the synthesis of complex molecular architectures in medicinal chemistry. The strategic placement of a bromine atom at the 7-position and two fluorine atoms at the 4- and 5-positions of the indole scaffold imparts unique electronic properties and provides multiple handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of novel drug candidates. The indole core is a privileged structure found in numerous biologically active compounds, and its derivatization continues to be a focal point in the quest for new therapeutic agents.
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the rapid generation of diverse compound libraries. The fluorine atoms at the 4- and 5-positions can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the indole N-H, which can be critical for target engagement.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols for key synthetic transformations and biological assays are also provided to guide researchers in their drug discovery efforts.
Physicochemical Properties
| Property | Value |
| CAS Number | 877160-16-2 |
| Molecular Formula | C₈H₄BrF₂N |
| Molecular Weight | 232.03 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and THF |
Applications in Medicinal Chemistry
Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is implicated in numerous diseases, particularly cancer, making them attractive targets for drug development. The indole scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound core can be elaborated through various chemical reactions to generate potent and selective kinase inhibitors. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties that can occupy the ATP-binding site of the kinase.
Hypothetical Quantitative Data for a Kinase Inhibitor Derived from this compound:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| XYZ-001 | EGFR | 15 |
| VEGFR2 | 50 | |
| PDGFRβ | 75 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific biological activity data for derivatives of this compound is not widely available in the public domain.
Development of GPCR Modulators
G-protein coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. A recent patent (WO2025137596A1) has disclosed the use of this compound as a key intermediate in the synthesis of novel serotonin receptor binders, highlighting its potential in the development of treatments for psychotic disorders. The indole nitrogen can be alkylated or arylated, and the bromine at the 7-position can be functionalized to explore interactions with the ligand-binding pockets of various GPCRs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure described in patent WO2025137596A1.
Materials:
-
2-Bromo-4,5-difluoroaniline
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-bromo-4,5-difluoroaniline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add vinylmagnesium bromide (4.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with EtOAc (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
Materials:
-
Kinase of interest
-
Peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Protocol 4: GPCR Binding Assay (Radioligand Displacement)
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Inhibition of a kinase signaling pathway by an indole derivative.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-4,5-difluoro-1H-indole. This fluorinated indole derivative is a valuable building block in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic and electronic applications. The protocols provided herein are based on established methodologies for structurally similar halo-indoles and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling of Indoles
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indole chemistry, these reactions allow for the introduction of a wide variety of substituents onto the indole scaffold with high efficiency and functional group tolerance. The bromine atom at the 7-position of this compound serves as a reactive handle for various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of the fluorine atoms at the 4- and 5-positions can influence the electronic properties of the indole ring and potentially impact the reactivity and biological activity of the resulting coupled products.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for a palladium-catalyzed cross-coupling reaction involves the combination of the halo-indole substrate, a coupling partner, a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and ethanol) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Representative for similar bromo-indoles):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 75-90 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 80-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 85-98 |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, providing a valuable route to substituted alkenes.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol (General):
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or acetonitrile).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Data Presentation (Representative for similar bromo-indoles):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2) | DMF | 100 | 24 | 60-80 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 18 | 65-85 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane | 110 | 12 | 70-90 |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of substituted alkynes.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol (General):
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a degassed solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base (e.g., Et₃N or diisopropylamine, 2.0-4.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-24 hours under an inert atmosphere.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation (Representative for similar bromo-indoles):
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 12 | 70-90 |
| Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (4) | DMF | 50 | 6 | 75-95 |
| Pd₂(dba)₃ (1) | Xantphos (2), CuI (3) | Cs₂CO₃ (2) | Dioxane | 60 | 8 | 80-98 |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol (General):
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.).
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene or THF).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation (Representative for similar bromo-indazoles):
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 70-90 |
| RuPhos Pd G3 (3) | - | LiHMDS (2) | THF | 80 | 8 | 75-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 65-85 |
Note: Yields are representative for analogous systems and may vary for the specific substrate.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of functionalized indole derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. It is important to note that reaction conditions should be optimized for each specific substrate and coupling partner to achieve the best results.
Application Notes and Protocols for N-Functionalization of 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 7-Bromo-4,5-difluoro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein focus on N-arylation and N-alkylation, two common and critical transformations in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and bromine substituents on the indole core can influence reactivity, and the following protocols are designed to provide robust starting points for successful N-functionalization.
N-Arylation of this compound
N-arylated indoles are prevalent structural motifs in a wide range of pharmaceuticals and functional materials.[1] The most common and effective methods for the N-arylation of indoles are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.[1][2]
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[2]
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-7-Bromo-4,5-difluoro-1H-indole.[3]
Quantitative Data Summary for Buchwald-Hartwig N-Arylation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 18-36 | 70-85 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 |
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation, typically employing a copper catalyst. Modern protocols have been developed to proceed under milder conditions than the traditional harsh reaction setups.[4]
Experimental Protocol:
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol), the aryl iodide or bromide (1.5 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., trans-1,2-cyclohexanediamine, N,N'-dimethyl-1,2-cyclohexanediamine, 20-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary for Ullmann N-Arylation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | CuI (10) | trans-1,2-cyclohexanediamine (20) | K₂CO₃ | DMF | 120 | 24 | 70-85 |
| 2 | 1-Bromo-4-methoxybenzene | CuI (15) | N,N'-dimethylethylenediamine (30) | K₃PO₄ | DMSO | 130 | 24 | 65-80 |
N-Alkylation of this compound
N-alkylation of indoles is a fundamental transformation for the synthesis of a vast number of biologically active molecules.[5]
Method 1: Base-Mediated N-Alkylation
This is a classical and straightforward method for the N-alkylation of indoles using a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[6]
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 mmol) in an anhydrous polar aprotic solvent such as DMF or THF (10 mL) at 0 °C, add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 mmol) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). For less reactive alkyl halides, heating may be necessary (e.g., 50-80 °C).[6]
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary for Base-Mediated N-Alkylation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 2-4 | >90 |
| 2 | Benzyl Bromide | NaH | THF | RT to 50 | 4-8 | 85-95 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 80 | 6-12 | 70-85 |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described N-functionalization protocols.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Caption: General workflow for base-mediated N-alkylation.
Caption: Logical relationship of components in N-functionalization.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 7-Substituted Indoles from 7-Bromo-4,5-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a variety of 7-substituted indoles starting from 7-Bromo-4,5-difluoro-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is a key strategy in the development of novel therapeutic agents. The protocols herein describe common and effective palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust starting point for the synthesis of diverse libraries of 7-substituted-4,5-difluoroindoles for screening and lead optimization.
General Synthetic Workflow
The overall synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners to introduce carbon-carbon and carbon-nitrogen bonds at the 7-position.
Experimental Protocols
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-4,5-difluoroindoles
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1]
General Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, or DMF) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data from Analogous Suzuki-Miyaura Couplings on Bromoindazoles: [2]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 |
| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 60 |
Buchwald-Hartwig Amination for the Synthesis of 7-Amino-4,5-difluoroindoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][4]
General Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the Schlenk tube and heat in a preheated oil bath (typically 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data from Analogous Buchwald-Hartwig Aminations on N-substituted 4-bromo-7-azaindoles: [4]
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 2 | 95 |
| 2 | Phenylmethanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 92 |
Sonogashira Coupling for the Synthesis of 7-Alkynyl-4,5-difluoroindoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5]
General Procedure:
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of THF and Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a copper(I) co-catalyst (e.g., CuI, 10-30 mol%).
-
Degas the mixture again for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Data from an Analogous Sonogashira Coupling on 4-Bromo-1H-indole: [5]
| Entry | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt then 60 | 6 | 87 |
Other Potential Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other cross-coupling methods can also be employed for the derivatization of this compound.
-
Heck Coupling: For the synthesis of 7-alkenyl-4,5-difluoroindoles.
-
Stille Coupling: Offers an alternative to Suzuki coupling using organotin reagents.
-
Ullmann Coupling: A copper-catalyzed method for C-N and C-O bond formation, often requiring higher temperatures.
Biological Activity and Drug Discovery Potential
Fluorine substitution in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. While specific signaling pathways for 7-substituted-4,5-difluoroindoles are not yet well-defined in the public domain, related fluorinated tryptamine derivatives have shown high affinity for the serotonergic uptake system, suggesting potential applications in neuroscience.[6] The general workflow for discovering and developing new drugs from this class of compounds is outlined below.
These protocols and data provide a foundational guide for the synthesis and exploration of novel 7-substituted-4,5-difluoroindoles. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-4,5-difluoro-1H-indole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 7-Bromo-4,5-difluoro-1H-indole as a valuable fragment in fragment-based drug discovery (FBDD). While direct experimental data for this specific molecule in FBDD campaigns is not extensively published, these notes draw upon established principles and data from closely related halogenated indole fragments to guide researchers in its application.
Application Notes
Introduction to this compound in FBDD
This compound is a unique heterocyclic fragment that holds significant promise for FBDD. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The specific halogenation pattern of this molecule offers distinct advantages for various biophysical screening techniques.
The presence of two fluorine atoms makes it an excellent candidate for ¹⁹F-NMR screening, a highly sensitive and efficient method for detecting weak binding interactions. The bromine atom serves as a heavy atom marker, facilitating the determination of its binding mode through X-ray crystallography. This dual-halogen substitution provides a powerful toolkit for researchers to identify and validate fragment hits.
Key Advantages of this compound in FBDD
-
Enhanced Screening Efficiency: The fluorine atoms enable rapid and sensitive screening using ¹⁹F-NMR, allowing for high-throughput identification of initial hits.
-
Structural Elucidation: The bromine atom provides a strong anomalous signal in X-ray diffraction experiments, aiding in the unambiguous determination of the fragment's binding orientation within the target protein.
-
Chemical Tractability: The bromine atom offers a convenient handle for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating the "fragment growing" or "fragment linking" stages of lead optimization.
-
Modulation of Physicochemical Properties: The fluorine atoms can favorably modulate properties such as metabolic stability, membrane permeability, and binding affinity through specific electrostatic interactions with the target protein.
Potential Therapeutic Targets
Based on the known activities of similar indole-based fragments, this compound is a promising starting point for developing inhibitors against several important target classes:
-
Protein Kinases: The indole scaffold can mimic the adenine region of ATP, making it a common motif in kinase inhibitors. Halogenated indoles have been successfully developed as inhibitors of various kinases involved in oncology and inflammatory diseases.
-
Protein-Protein Interactions (PPIs): The indole ring can serve as a scaffold to mimic key amino acid residues (e.g., tryptophan) at the interface of PPIs. Developing small molecule inhibitors of PPIs is a challenging but increasingly important area of drug discovery, and indole fragments can provide valuable starting points.[1]
-
Other Enzymes: The indole nucleus is a versatile scaffold found in inhibitors of various other enzymes, such as matrix metalloproteinases (MMPs).[2]
Quantitative Data Summary
| Fragment Type | Target | Screening Method | Binding Affinity (K D ) / IC 50 |
| Brominated Indole | HIV Protease | X-ray Crystallography | Weak binding, occupancy-based |
| Fluorinated Indole | p38γ Kinase | ¹⁹F-NMR | 0.1 - 10 mM |
| Dihalogenated Indole | Matrix Metalloproteinase-13 (MMP-13) | Virtual Screening & X-ray | >100 µM (initial fragment) |
| Indole Fragment | Pantothenate Synthetase | Thermal Shift, NMR, ITC, X-ray | 100 µM - 1 mM |
Experimental Protocols
Protocol 1: ¹⁹F-NMR Fragment Screening
This protocol outlines a general procedure for screening a library containing this compound against a target protein using ¹⁹F-NMR spectroscopy.
1. Materials and Reagents:
-
Target protein (e.g., a kinase) at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).
-
Fragment library containing this compound, typically as 100 mM DMSO stock solutions.
-
D₂O for NMR lock.
-
NMR tubes.
2. Sample Preparation:
-
Prepare a stock solution of the target protein in the chosen buffer containing 10% D₂O.
-
Prepare mixtures of 5-10 fragments (including this compound) at a final concentration of 100-500 µM each in the protein solution. Ensure the final DMSO concentration is below 1%.
-
Prepare a corresponding reference sample for each fragment mixture containing the fragments at the same concentration in the buffer without the protein.
3. NMR Data Acquisition:
-
Acquire ¹⁹F-NMR spectra for all samples (protein-containing and reference) on a high-field NMR spectrometer equipped with a cryoprobe.
-
Use a standard one-dimensional ¹⁹F pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to enhance the detection of binding by observing changes in the transverse relaxation rate (T₂).
4. Data Analysis:
-
Compare the ¹⁹F-NMR spectra of the protein-containing samples with their corresponding reference spectra.
-
Look for changes in the ¹⁹F signal of this compound upon addition of the protein, such as:
-
Chemical shift perturbations: A change in the chemical shift of the fluorine signals indicates binding.
-
Line broadening: An increase in the linewidth of the fluorine signals is a strong indicator of binding due to the change in relaxation properties upon binding to a large macromolecule.
-
Decrease in signal intensity: This can also be indicative of binding, especially in relaxation-filtered experiments like CPMG.
-
-
Deconvolute the mixtures for any identified hits to confirm the binding of the individual fragment.
5. Hit Validation:
-
Confirm hits using an orthogonal biophysical method such as Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC).
-
Determine the binding affinity (K D ) of the confirmed hits.
Protocol 2: X-ray Crystallography Fragment Screening
This protocol describes the process of soaking this compound into crystals of a target protein to determine its binding mode.
1. Protein Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
Harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling.
2. Crystal Soaking:
-
Prepare a soaking solution containing 1-10 mM of this compound in the cryoprotectant solution. The concentration may need to be optimized.
-
Incubate the protein crystals in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
3. X-ray Diffraction Data Collection:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at the bromine absorption edge (around 0.92 Å or 13.47 keV) to maximize the anomalous signal.
4. Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined structure of the apo-protein.
-
Calculate an anomalous difference Fourier map. The presence of a strong peak in this map will correspond to the position of the bromine atom of this compound, confirming its binding and helping to orient the fragment.[3]
-
Build the full fragment into the electron density map and refine the structure.
-
Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for fragment elaboration.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
This protocol details the use of SPR to confirm the binding and determine the kinetics of interaction between this compound and a target protein.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Target protein.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Running buffer (e.g., PBS or HBS-EP+ buffer).
-
This compound as a stock solution in DMSO.
-
Amine coupling reagents (EDC, NHS, and ethanolamine).
2. Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent coupling. The protein concentration and contact time should be optimized to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.
3. Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. The concentration range should typically span from 0.1 to 10 times the expected K D . For fragments, this can range from low micromolar to millimolar concentrations.
-
Inject the fragment solutions over the immobilized protein surface and the reference surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR response (in Resonance Units, RU).
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution that removes the bound fragment without denaturing the protein.
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
For steady-state analysis, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the K D .
Visualizations
Caption: Experimental workflow for fragment-based drug discovery.
Caption: A hypothetical kinase signaling pathway targeted by an indole-derived inhibitor.
Caption: Logical relationship of the fragment evolution process in FBDD.
References
- 1. Fragment-based drug discovery supports drugging 'undruggable' protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Bromo-4,5-difluoro-1H-indole as a Versatile Scaffold for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
While direct applications of 7-Bromo-4,5-difluoro-1H-indole in commercially available agrochemicals have not been documented in publicly available literature, its unique structural features—a halogenated and polyfluorinated indole core—make it a highly promising starting material for the synthesis of novel fungicides, insecticides, and herbicides. The presence of bromine at the 7-position offers a reactive handle for further chemical modifications, while the difluoro substitution at the 4- and 5-positions can enhance metabolic stability, binding affinity, and membrane permeability of the resulting active ingredients. These attributes are highly sought after in the development of next-generation crop protection agents.
This document provides detailed, albeit hypothetical, application notes and experimental protocols based on the known bioactivities of structurally analogous halogenated indole derivatives. These examples are intended to serve as a guide for researchers to explore the potential of this compound in agrochemical discovery.
Potential as a Fungicide: Synthesis of 3-Acyl-7-bromo-4,5-difluoro-1H-indoles
The 3-acyl-bromoindole scaffold has demonstrated significant antifungal activity against key phytopathogens such as Botrytis cinerea and Monilinia fructicola. The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.
Hypothetical Synthetic Pathway
A plausible synthetic route to novel fungicidal compounds from this compound involves a Friedel-Crafts acylation at the C3 position.
Caption: Hypothetical synthesis of a 3-acyl-7-bromo-4,5-difluoro-1H-indole.
Experimental Protocol: Synthesis of 3-Acetyl-7-bromo-4,5-difluoro-1H-indole
This protocol is adapted from the synthesis of analogous 3-acyl-6-bromoindoles.
Materials:
-
This compound
-
Acetic anhydride
-
Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)
-
Microwave synthesizer
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a 10 mL microwave reaction vessel, add this compound (1.0 mmol), acetic anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMIM]BF₄ (1.0 mmol).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 90°C for 30 minutes with stirring.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-Acetyl-7-bromo-4,5-difluoro-1H-indole.
Quantitative Data from Analogous Bromoindoles
The following table summarizes the antifungal activity of 6-bromoindole and its 3-acetyl derivative against major plant pathogens. These values suggest the potential efficacy of the proposed 7-bromo-4,5-difluoro-indole derivatives.
| Compound | Pathogen | EC₅₀ (µg/mL)[1] |
| 6-Bromoindole | Botrytis cinerea | 11.62[1] |
| 6-Bromoindole | Monilinia fructicola | 18.84[1] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea | > 100 |
| 3-Acetyl-6-bromoindole | Monilinia fructicola | > 100 |
Note: While 3-acetylation in this specific analogue decreased mycelial growth inhibition, it significantly inhibited spore germination, indicating a potential for preventative applications.
Potential as an Insecticide/Nematicide: Targeting Glutamate-Gated Chloride Channels
Halogenated indoles and aza-indoles have been identified as potent modulators of invertebrate-specific glutamate-gated chloride channels (GluCls). Activation of these channels leads to paralysis and death of the target pests.
Hypothetical Target and Mechanism
A derivative of this compound could be designed to act as an agonist of GluCls in nematodes and insects, leading to uncontrolled chloride ion influx and hyperpolarization of neuronal and muscle cells.
Caption: Proposed insecticidal/nematicidal mechanism of action.
Experimental Protocol: Nematicidal Bioassay
This protocol describes a method to evaluate the nematicidal activity of a synthesized this compound derivative against the root-knot nematode Meloidogyne incognita.
Materials:
-
Synthesized this compound derivative
-
Meloidogyne incognita second-stage juveniles (J2s)
-
24-well microtiter plates
-
Solvent (e.g., DMSO)
-
Stereomicroscope
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Make serial dilutions to achieve the desired test concentrations.
-
In each well of a 24-well plate, add approximately 100 J2s of M. incognita suspended in water.
-
Add the test compound solution to each well to reach the final concentration. Include a solvent-only control.
-
Incubate the plates at 25°C.
-
After 24, 48, and 72 hours, count the number of dead nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage mortality and determine the LC₅₀ value.
Quantitative Data from Analogous Halogenated Indoles
The following table presents the nematicidal activity of related halogenated compounds against plant-parasitic nematodes.
| Compound | Nematode Species | LC₅₀ (µg/mL) | Reference |
| 5-Iodoindole | Bursaphelenchus xylophilus | 12.1 | [2] |
| 5-Iodoindole | Meloidogyne incognita | 4.0 (for 80% mortality) | [2] |
| 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | Bursaphelenchus xylophilus | 13.1 (LC₆₀) | [2] |
| 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | Meloidogyne incognita | 5.2 (for 80% mortality) | [2] |
Potential as a Herbicide: Targeting the Auxin Signaling Pathway
Indole-3-carboxylic acid derivatives are known to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. These compounds can act as antagonists of the auxin receptor protein TIR1.
Hypothetical Synthetic Pathway and Mechanism
A carboxylic acid moiety could be introduced to the this compound scaffold, potentially at the C2 or C3 position, to create a novel herbicidal compound. This derivative would disrupt the natural auxin signaling pathway.
Caption: Disruption of the auxin signaling pathway by a hypothetical indole-based herbicide.
Experimental Protocol: Synthesis of this compound-2-carboxylic acid
This protocol is a hypothetical adaptation of known indole carboxylic acid syntheses.
Materials:
-
This compound
-
Strong base (e.g., n-butyllithium)
-
Dry ice (solid CO₂)
-
Anhydrous solvent (e.g., THF)
-
Acid for workup (e.g., HCl)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium. The C2 position is expected to be deprotonated.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Herbicidal Activity of Analogous Indole Derivatives
The following table shows the herbicidal activity of indole-3-carboxylic acid derivatives against the root of rape (Brassica napus), demonstrating the potential of this class of compounds.
| Compound ID (from study) | Root Inhibition Rate (%) at 100 mg/L[3][4] | Root Inhibition Rate (%) at 10 mg/L[3][4] |
| 10d | 96%[3][4] | 92%[3][4] |
| 10h | 95%[3][4] | 93%[3][4] |
This compound represents a valuable, yet underexplored, scaffold for the development of new agrochemicals. Based on the established biological activities of structurally related bromo- and fluoro-indoles, this starting material holds significant promise for the synthesis of novel fungicides, insecticides/nematicides, and herbicides. The provided hypothetical pathways, protocols, and comparative data offer a solid foundation for researchers to initiate discovery programs aimed at leveraging the unique properties of this fluorinated indole. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
Application Notes and Protocols: 7-Bromo-4,5-difluoro-1H-indole in the Development of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 7-Bromo-4,5-difluoro-1H-indole as a foundational building block for the synthesis of novel organic light-emitting diode (OLED) materials. The unique electronic properties conferred by the difluoro-substituted indole core, combined with the reactive bromine handle, make this molecule a promising candidate for the development of next-generation hole-transporting and emissive materials for high-performance OLEDs.
The indole moiety is an electron-rich heterocyclic system known to facilitate efficient charge transport, a critical characteristic for OLED materials.[1] The introduction of fluorine atoms can further modulate the electronic and photophysical properties of the resulting materials, often leading to improved device stability and efficiency.[2]
This document outlines a hypothetical synthetic pathway to a novel OLED material derived from this compound, detailed experimental protocols for its synthesis and device fabrication, and expected performance characteristics based on analogous compounds.
Hypothetical OLED Material: Synthesis of a Carbazole-Functionalized Indole Derivative
To leverage the promising characteristics of this compound, a potential synthetic target is the coupling of a well-established hole-transporting moiety, such as carbazole, to the indole core. The resulting molecule, 9-(7-bromo-4,5-difluoro-1H-indol-1-yl)-9H-carbazole (CDFI) , is a hypothetical compound designed to exhibit desirable properties for use as a hole-transporting layer (HTL) or as a host material in the emissive layer (EML) of an OLED.
Synthesis Protocol: Suzuki Coupling Reaction
A common and effective method for forging carbon-carbon bonds in the synthesis of OLED materials is the Suzuki coupling reaction.[3] The following protocol details a plausible synthetic route to CDFI.
Reaction Scheme:
Caption: Synthetic route for CDFI.
Materials:
-
This compound
-
9H-Carbazole-9-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 9H-Carbazole-9-boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene and deionized water in a 4:1 ratio.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product, CDFI.
OLED Device Fabrication and Characterization
The performance of the newly synthesized CDFI can be evaluated by incorporating it as the hole-transporting layer in a multilayer OLED.
Device Architecture and Energy Level Diagram
A standard device architecture for evaluating a new hole-transporting material is as follows:
ITO / CDFI (HTL) / CBP:Ir(ppy)₃ (EML) / BCP (HBL) / Alq₃ (ETL) / LiF (EIL) / Al (Cathode)
Where:
-
ITO: Indium Tin Oxide (Anode)
-
CDFI: 9-(4,5-difluoro-1H-indol-7-yl)-9H-carbazole (Hole-Transporting Layer)
-
CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (Host)
-
Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III) (Green Phosphorescent Emitter)
-
BCP: Bathocuproine (Hole-Blocking Layer)
-
Alq₃: Tris(8-hydroxyquinolinato)aluminium (Electron-Transporting Layer)
-
LiF: Lithium Fluoride (Electron-Injection Layer)
Caption: Energy level diagram of the hypothetical OLED.
Experimental Protocol: OLED Fabrication by Thermal Evaporation
The fabrication of OLED devices is typically carried out in a high-vacuum environment to prevent contamination.[4][5][6]
Workflow Diagram:
Caption: Workflow for OLED fabrication and testing.
Procedure:
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma to enhance the work function of the ITO and improve hole injection.[4]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles.
-
Deposit a 40 nm thick layer of CDFI as the HTL.
-
Co-evaporate CBP and Ir(ppy)₃ in a 9:1 weight ratio to form a 20 nm thick EML.
-
Deposit a 10 nm thick layer of BCP as the HBL.
-
Deposit a 30 nm thick layer of Alq₃ as the ETL.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.[6]
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Device Characterization Protocol
The performance of the fabricated OLEDs should be characterized in a dark, inert environment.[1][7][8]
Equipment:
-
Source measure unit (SMU)
-
Photodiode with a calibrated luminance meter
-
Spectrometer
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the device to the SMU.
-
Apply a forward bias voltage and sweep it from 0 V to a specified maximum voltage (e.g., 10 V) in defined steps.
-
Simultaneously measure the current flowing through the device and the luminance emitted from the active pixel.[9]
-
Calculate the current density (J) by dividing the current by the active area of the pixel.
-
-
Efficiency Calculations:
-
From the J-V-L data, calculate the current efficiency (in cd/A) and the external quantum efficiency (EQE, in %).[7]
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage using a spectrometer to determine the emission color and purity.
-
Expected Performance Data
The following table summarizes the hypothetical performance data for an OLED device incorporating CDFI as the hole-transporting layer. These values are based on typical performance characteristics of high-efficiency green phosphorescent OLEDs.[10]
| Parameter | Value |
| Maximum Luminance | > 15,000 cd/m² |
| Turn-on Voltage (at 1 cd/m²) | 2.8 V |
| Maximum Current Efficiency | 65 cd/A |
| Maximum Power Efficiency | 55 lm/W |
| Maximum External Quantum Efficiency (EQE) | 22% |
| CIE Coordinates (x, y) | (0.32, 0.61) |
| Emission Peak | 515 nm (Green) |
Conclusion
This compound represents a versatile and promising building block for the synthesis of novel materials for organic electronics. The hypothetical carbazole-functionalized derivative, CDFI, is expected to exhibit excellent hole-transporting properties, leading to the fabrication of highly efficient and stable OLED devices. The detailed protocols provided herein offer a roadmap for the synthesis, fabrication, and characterization of such advanced materials, paving the way for future innovations in OLED technology. Further exploration of derivatives of this compound could lead to the development of a wide range of materials with tailored properties for various optoelectronic applications.
References
- 1. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 2. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. tailorpixels.com [tailorpixels.com]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Bromo-4,5-difluoro-1H-indole Suzuki Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 7-Bromo-4,5-difluoro-1H-indole. The following sections offer solutions to common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am consistently getting low yields in the Suzuki coupling of this compound. What are the most common causes?
A1: Low yields with this specific substrate can stem from several factors. The difluoro-substitution makes the indole electron-deficient, which should facilitate the initial oxidative addition step of the catalytic cycle.[1] However, challenges often arise from other aspects:
-
Catalyst Inactivity: The palladium catalyst may be degraded or deactivated. Ensure it is fresh and the reaction is conducted under strictly inert (nitrogen or argon) conditions to prevent oxidation.[1][2][3] The formation of palladium black can indicate catalyst decomposition.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. A systematic screening of these components is often necessary.[2][4]
-
Side Reactions: The most common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid partner.[2][3]
-
Interaction with the Indole N-H: The acidic proton on the indole nitrogen can interact with the base or catalyst, potentially inhibiting the reaction. N-H protection might be necessary.
Q2: Which palladium catalyst and ligand combination is most effective for this electron-deficient bromoindole?
A2: For electron-deficient aryl halides, palladium catalysts paired with electron-rich and bulky phosphine ligands are generally more effective.[1][2] While a universal system does not exist, here are some recommended starting points for screening:
-
Pd(dppf)Cl₂: This catalyst is often a reliable choice for Suzuki couplings of bromo-heterocycles and has shown success with bromoindazoles.[5][6]
-
Pd₂(dba)₃ with a Buchwald Ligand: Using a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos can significantly improve reaction rates and yields, especially for challenging substrates.[1][2][7]
-
Pd(PPh₃)₄: While a classic choice, it may be less effective for this specific substrate compared to more modern catalyst systems but can serve as a baseline.[8]
Q3: What are the recommended bases and solvents for this reaction?
A3: The base activates the boronic acid for the crucial transmetalation step, while the solvent affects the solubility of all components and reaction kinetics.[1][9]
-
Bases: Stronger inorganic bases are often more effective than weaker ones. Consider screening the following:
-
Solvents: Anhydrous, degassed solvents are essential. Common choices include:
-
1,4-Dioxane, Dimethylformamide (DMF), or Toluene: These are standard solvents for Suzuki couplings.[1]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 or 10:1 ratio) is beneficial, as water can be critical for the activity of bases like carbonates and phosphates.[1][5]
-
Q4: How can I minimize side reactions like protodeboronation and homocoupling?
A4: These side reactions compete with the desired cross-coupling and lower the yield.
-
To Minimize Protodeboronation: This cleavage of the C-B bond is a common issue with heteroaromatic boronic acids and can be promoted by high temperatures and strong bases.[2]
-
To Minimize Homocoupling: The coupling of two boronic acid molecules is often caused by the presence of oxygen.
Q5: Should I protect the indole N-H group?
A5: Yes, if optimizing other conditions fails, protecting the indole N-H is a key strategy. The acidic proton can be deprotonated by the base, leading to catalyst inhibition or other side reactions. Using a protecting group like tert-butyloxycarbonyl (Boc) can enhance stability, improve solubility, and prevent these unwanted interactions, often leading to cleaner reactions and higher yields.[11]
Troubleshooting Guide
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 7-Bromo-4,5-difluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4,5-difluoro-1H-indole. The information is presented in a question-and-answer format to directly address common issues encountered during functionalization reactions.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of this compound can lead to specific side reactions and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?
A1: The most prevalent side reactions are protodeboronation of the boronic acid partner and homocoupling of the boronic acid. The electron-withdrawing nature of the difluoro-substituted indole can also sometimes promote hydrodehalogenation of the starting material.
Q2: How do the fluorine substituents at the C4 and C5 positions affect the reactivity of the C7-Br bond?
A2: The electron-withdrawing fluorine atoms increase the electrophilicity of the indole ring, which can facilitate the oxidative addition of the palladium catalyst to the C7-Br bond, a key step in the catalytic cycle. However, these substituents also increase the acidity of the N-H proton, which can interfere with the reaction.
Q3: Is N-protection of the indole necessary for successful Suzuki-Miyaura coupling?
A3: While not always mandatory, N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is highly recommended. The increased acidity of the N-H proton in this compound can lead to deprotonation by the base, causing catalyst inhibition or undesired side reactions. N-protection mitigates these issues, often leading to higher yields and cleaner reaction profiles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst2. Poor quality boronic acid3. Suboptimal reaction conditions4. Interference from unprotected N-H | 1. Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous and properly degassed.2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).3. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/water).4. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). |
| Significant Protodeboronation | 1. High reaction temperature2. Strong base3. Presence of water | 1. Lower the reaction temperature.2. Use a milder base such as K₃PO₄ or Cs₂CO₃.3. While many Suzuki reactions tolerate water, switching to anhydrous conditions with a base like KF may reduce this side reaction. |
| Formation of Homocoupled Product | 1. Presence of oxygen2. Catalyst system | 1. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).2. Lower the catalyst loading or screen different ligands. |
| Hydrodehalogenation of Starting Material | 1. Source of hydride (e.g., from solvent or reagents)2. Catalyst system | 1. Use anhydrous and deuterated solvents to trace the source of the proton.2. Some phosphine ligands can promote this side reaction. Consider screening different ligands. |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-7-Bromo-4,5-difluoro-1H-indole
A representative protocol based on conditions reported for similar 7-bromo-indazoles.[1]
To a dried reaction vessel, add N-Boc-7-bromo-4,5-difluoro-1H-indole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with argon three times. A degassed solution of 1,4-dioxane and water (4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The mixture is heated to 90-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The electron-deficient nature of the this compound substrate can influence catalyst and ligand choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Buchwald-Hartwig amination of this indole?
A1: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. Catalyst decomposition and incomplete reaction are also potential issues, particularly with less reactive amines.
Q2: How does the difluoro substitution pattern affect the Buchwald-Hartwig reaction?
A2: The electron-withdrawing fluorine groups can make the C7-Br bond more susceptible to oxidative addition. However, the increased acidity of the N-H proton can lead to competitive coordination to the palladium catalyst, potentially inhibiting the desired catalytic cycle. N-protection is strongly advised.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | 1. Inactive catalyst2. Insufficiently strong base3. Unsuitable ligand | 1. Use a pre-catalyst or ensure the active catalyst is generated under strictly anhydrous and anaerobic conditions.2. For less reactive amines, consider a stronger base like LHMDS or NaOtBu.3. Screen different phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Bulky, electron-rich ligands are often effective. |
| Hydrodehalogenation | 1. Inappropriate ligand or reaction temperature | 1. Screen different phosphine ligands. Lowering the reaction temperature may reduce this side reaction.[2] |
| Difficulty in Purification | 1. Co-elution of product with ligand/catalyst residues | 1. Optimize chromatographic conditions. Consider a different workup procedure to remove metal impurities, such as washing with a solution of a suitable scavenger. |
Experimental Protocol: Buchwald-Hartwig Amination of N-SEM-7-Bromo-4,5-difluoro-1H-indole
A representative protocol adapted from general procedures.
To an oven-dried Schlenk tube, add N-SEM-7-bromo-4,5-difluoro-1H-indole (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., XPhos, 0.08 equiv.). The tube is sealed, evacuated, and backfilled with argon three times. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. Progress is monitored by TLC or LC-MS. After cooling, the reaction is diluted with ethyl acetate and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Diagram of Buchwald-Hartwig Amination Decision Workflow
Caption: Troubleshooting workflow for optimizing Buchwald-Hartwig amination reactions.
III. N-Alkylation
Direct N-alkylation of this compound can be challenging due to the potential for C-alkylation as a side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the major side product in the N-alkylation of this indole?
A1: C3-alkylation is the most common side reaction, as the C3 position of the indole ring is often highly nucleophilic. The electron-withdrawing fluorine atoms may slightly reduce the nucleophilicity of the pyrrole ring, but C3-alkylation can still be competitive.
Q2: How can I favor N-alkylation over C-alkylation?
A2: The choice of base and solvent is crucial. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by ensuring complete deprotonation of the indole nitrogen.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Mixture of N- and C3-Alkylated Products | 1. Incomplete deprotonation of the indole nitrogen2. Reaction conditions favor C-alkylation | 1. Use a stronger base (e.g., NaH, LHMDS) to ensure full formation of the indolide anion.2. Screen different solvents (e.g., DMF, THF, acetonitrile). Higher temperatures can sometimes favor N-alkylation. |
| Dialkylation (N- and C-alkylation) | 1. Highly reactive alkylating agent2. Excess alkylating agent | 1. Use a less reactive alkylating agent if possible.2. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Low Yield | 1. Insufficiently strong base2. Poor solvent choice3. Low quality alkylating agent | 1. Switch to a stronger base.2. Ensure the solvent is anhydrous and can dissolve all reactants.3. Use a fresh, pure alkylating agent. |
Experimental Protocol: N-Alkylation of this compound
A generalized protocol for N-alkylation.
To a solution of this compound (1.0 equiv.) in anhydrous DMF at 0 °C under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then the alkylating agent (1.1 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC. The reaction is carefully quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Diagram of N- vs. C-Alkylation Selectivity
References
Technical Support Center: Purification of Crude 7-Bromo-4,5-difluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Bromo-4,5-difluoro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, potential impurities may consist of starting materials that were not fully consumed, byproducts from side reactions, and residual catalysts or reagents. In syntheses involving halogenation, regioisomers or products of over-halogenation might be present. Given the reactivity of the indole nucleus, oxidation or degradation products can also be impurities, sometimes presenting as colored contaminants.[1][2][3]
Q2: What is the recommended first step in purifying crude this compound?
A2: The initial and most recommended step is typically recrystallization. This technique is effective for removing many impurities, especially if the desired compound is a solid.[4][5] The choice of solvent is critical for successful recrystallization.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques. HPLC can provide quantitative information about the percentage of purity and detect even minor impurities. ¹H and ¹⁹F NMR can help identify the structure of the desired compound and any fluorine-containing impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a solvent with a higher boiling point or one in which the compound has better solubility at elevated temperatures. A solvent screen with small amounts of the crude material is recommended. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Ensure the cooling process is slow to allow for proper crystal formation. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. If crystals still do not form, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then allow it to cool slowly. Placing the solution in an ice bath can also induce crystallization. |
| Low recovery of the purified compound. | The compound is significantly soluble in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the desired compound from impurities (overlapping spots/peaks). | The eluent system is not optimal. | Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4). A gradient elution in the column chromatography might be necessary. |
| The compound is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound on the column/TLC plate. | The compound may be too polar for the silica gel, or it might be acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like indoles, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape by neutralizing acidic sites on the silica gel. |
| The compound appears to be degrading on the column. | The silica gel is too acidic, leading to the degradation of the sensitive indole ring. | Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a different stationary phase such as alumina (neutral or basic). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for purification.
References
Optimizing catalyst loading for 7-Bromo-4,5-difluoro-1H-indole cross-coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 7-Bromo-4,5-difluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for cross-coupling with this compound?
A typical starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol%.[1] For initial screening, 2-3 mol% is often sufficient. If the reaction is sluggish or low-yielding, the loading can be increased to 5-10 mol%.[1] Conversely, for highly efficient systems, catalyst loading may be reduced to as low as 0.1-0.5 mol% upon optimization.[1]
Q2: How do the two fluorine atoms on the indole ring affect the reaction?
The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the this compound. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. However, the electronic properties can also impact subsequent steps like reductive elimination. Substrates with electron-withdrawing groups may require longer reaction times or higher temperatures to achieve good yields.[2]
Q3: Is it necessary to protect the N-H group of the indole before performing the cross-coupling?
Yes, it is often highly recommended. The acidic proton on the indole nitrogen can interfere with the catalytic cycle by reacting with the base or the organometallic reagents.[3] Protecting the nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can prevent these side reactions, leading to more consistent results and higher yields.[3][4]
Q4: Which class of ligands is most effective for this type of electron-deficient substrate?
For challenging substrates, including electron-deficient and sterically hindered ones, bulky and electron-rich phosphine ligands are generally the most effective.[3][5][6] Ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in promoting the coupling of difficult substrates by stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle.[1][3]
Troubleshooting Guide
Problem: Low or No Yield
Q5: My reaction shows no conversion of the starting material. What are the likely causes?
A lack of conversion is often due to an inactive catalyst or improper reaction setup. Key factors to verify include:
-
Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen. Ensure that the reaction vessel was properly degassed and maintained under a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3][6]
-
Reagent Quality: All reagents, especially the solvent and base, must be pure and anhydrous. Moisture can deactivate the catalyst and interfere with the reaction.[3]
-
Catalyst Activity: The palladium precatalyst may be old or degraded. Using a fresh batch of catalyst or a pre-activated Pd(0) source can resolve this issue.[3] For Pd(II) precatalysts like Pd(OAc)₂, inefficient reduction to the active Pd(0) species can stall the reaction.[3]
Q6: I'm seeing a black precipitate in my reaction flask and the reaction has stalled. What does this mean?
The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation.[1] This occurs when the active Pd(0) catalytic species agglomerate and fall out of solution, rendering them inactive.[1]
-
Prevention: The choice of ligand is critical for stabilizing the catalyst.[3] Using bulky, electron-rich ligands can prevent aggregation. Additionally, ensure the reaction is not overheated and is adequately stirred.[3]
Problem: Side Product Formation
Q7: My mass spectrometry analysis shows a significant amount of dehalogenated product (4,5-difluoro-1H-indole). How can I prevent this?
Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[6] To minimize this:
-
Optimize the Base: Some bases can promote this side reaction. Consider switching to a milder or non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]
-
Select the Right Ligand: A bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, helping it to outcompete the dehalogenation reaction.[6]
-
Lower the Temperature: High temperatures can sometimes favor dehalogenation. Reducing the reaction temperature may suppress this side reaction.[6]
Q8: In my Suzuki-Miyaura coupling, I am observing a large amount of biaryl byproduct from the homocoupling of my boronic acid. What is the cause?
Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[6]
-
Troubleshooting: Ensure the reaction is thoroughly degassed before and during the reaction. Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes mitigate this issue compared to Pd(II) sources that require in situ reduction.[6]
Recommended Starting Conditions
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3 | Pre-catalysts can offer faster activation and improved stability. |
| Catalyst Loading | 2-5 mol% | Can be lowered upon optimization for efficient systems. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are crucial for this substrate class.[3][4] |
| Ligand to Pd Ratio | 1.2:1 to 2:1 | For monodentate ligands with Pd(0) sources like Pd₂(dba)₃. |
| Base | K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | The choice of base is critical and may require screening.[5] |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O, or THF | Anhydrous, degassed solvents are essential.[7] |
| Temperature | 80 - 110 °C | May require adjustment based on the reactivity of the coupling partners. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G3/G4 | Fourth-generation pre-catalysts are highly effective for C-N coupling.[3] |
| Catalyst Loading | 1-3 mol% | Higher loadings may be needed for less reactive amines. |
| Ligand | RuPhos, XPhos | Bulky dialkylbiaryl phosphine ligands are often preferred.[3] |
| Ligand to Pd Ratio | 1.5:1 to 2:1 | Critical for catalyst stability and activity. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ (1.5-2.5 equiv.) | Strong bases like NaOt-Bu are common, but weaker bases like K₃PO₄ can be used for sensitive substrates.[3][8] |
| Solvent | Toluene, Dioxane, or THF | Must be anhydrous and thoroughly deoxygenated. |
| Temperature | 90 - 120 °C | Higher temperatures are often required to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add N-protected this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., XPhos, 5 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction tube.[3]
-
Reagent Addition: Add the N-protected this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 h).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualized Workflows
Caption: A decision workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Stability of 7-Bromo-4,5-difluoro-1H-indole under acidic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of 7-Bromo-4,5-difluoro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
Currently, there is no specific experimental data available in the public domain detailing the stability of this compound under acidic conditions. However, based on the general chemical properties of indoles, it is anticipated that the compound may be susceptible to degradation in strongly acidic environments.
Indoles are known to be sensitive to strong acids.[1] The pyrrole ring of the indole nucleus is electron-rich, making it reactive towards electrophiles. In the presence of acid, the indole ring can be protonated. While the nitrogen atom has a lone pair of electrons, protonation predominantly occurs at the C3 position due to the formation of a more stable conjugate acid.[1] This protonation can initiate further reactions, such as dimerization or polymerization, leading to the degradation of the parent molecule.[2][3] The presence of electron-withdrawing fluorine atoms on the benzene ring may influence the reactivity of the indole core, but specific effects on its acid stability have not been documented.
Q2: What are the potential degradation pathways for this compound in an acidic medium?
While specific degradation products for this compound have not been identified, potential degradation pathways can be inferred from the known reactivity of the indole scaffold under acidic conditions. The most common acid-catalyzed degradation pathway for indoles is polymerization or oligomerization.[4][5] This process is initiated by the protonation of the indole ring, which then allows for an electrophilic attack of one indole molecule on another.
For some substituted indoles, acid treatment can lead to the formation of dimers and trimers.[4] It is also possible that under certain acidic conditions, hydrolysis of the bromo-substituent could occur, although this is generally less likely than reactions involving the indole ring itself.
Experimental Protocol: Assessing Acidic Stability
This section provides a general protocol for determining the stability of this compound in acidic solutions. This method is designed to be a starting point and may require optimization based on the specific properties of the compound and the analytical techniques available.
Objective: To evaluate the degradation of this compound over time in an acidic buffer at a controlled temperature.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium acetate or other suitable buffer salt
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC or LC-MS system with a UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of Buffer Solution (pH 4):
-
Prepare a 0.1 M acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water.
-
Adjust the pH to 4.0 using HCl.
-
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in ACN or another suitable organic solvent.
-
-
Sample Preparation for Stability Study:
-
In separate HPLC vials, dilute the stock solution with the pH 4 buffer to a final concentration of 50 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the stability.
-
Prepare a control sample (T=0) by immediately quenching the reaction. This can be done by diluting the sample with the initial mobile phase to stop further degradation and then analyzing it immediately.
-
-
Incubation:
-
Place the sample vials in an incubator or water bath set to a specific temperature (e.g., 40°C).
-
-
Time Points for Analysis:
-
Withdraw aliquots from the incubated solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, quench the reaction by diluting the aliquot with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. A reverse-phase C18 column is often a good starting point for indole-containing compounds.
-
The mobile phase could consist of a gradient of ACN and water with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
If using LC-MS, analyze the data for the appearance of new peaks that could correspond to degradation products.
-
Quantitative Data Summary
| Time (hours) | pH | Temperature (°C) | Concentration of this compound (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area) |
| 0 | 4.0 | 40 | 50.0 | 100 | 0 |
| 2 | 4.0 | 40 | Data to be filled | Data to be filled | Data to be filled |
| 4 | 4.0 | 40 | Data to be filled | Data to be filled | Data to be filled |
| 8 | 4.0 | 40 | Data to be filled | Data to be filled | Data to be filled |
| 12 | 4.0 | 40 | Data to be filled | Data to be filled | Data to be filled |
| 24 | 4.0 | 40 | Data to be filled | Data to be filled | Data to be filled |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of the compound in the acidic buffer. | The compound may have low aqueous solubility. | Increase the percentage of co-solvent (e.g., ACN, MeOH) in the buffer, but be mindful that this can affect the degradation rate. Alternatively, use a different buffer system or perform the study at a lower compound concentration. |
| Rapid degradation observed at the first time point. | The compound is highly unstable under the tested conditions. | Consider using milder acidic conditions (e.g., pH 5 or 6) or a lower temperature. Shorten the time intervals for sample collection. |
| Broad or tailing peaks in the HPLC chromatogram. | Poor chromatographic conditions or interaction of the compound with the column. | Optimize the mobile phase composition, pH, and gradient. Ensure the column is in good condition. Consider using a different column chemistry. |
| Multiple degradation peaks that are difficult to resolve. | Complex degradation pathway. | Optimize the HPLC gradient to improve the separation of the degradation products. If using LC-MS, analyze the mass spectra of the new peaks to help in their identification. |
| Inconsistent results between replicate experiments. | Variability in sample preparation, incubation conditions, or analytical measurement. | Ensure precise control of all experimental parameters, including temperature, pH, and concentrations. Prepare fresh solutions for each experiment. Validate the analytical method for reproducibility. |
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound under acidic conditions.
References
Stability of 7-Bromo-4,5-difluoro-1H-indole under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 7-Bromo-4,5-difluoro-1H-indole under basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under basic conditions?
This compound is generally stable under a range of basic conditions commonly used in organic synthesis, particularly for reactions such as N-alkylation and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine substituents increases the acidity of the indole N-H proton, facilitating its deprotonation. However, strong bases and elevated temperatures may promote side reactions.
Q2: Which common bases can be used with this compound?
The choice of base depends on the specific reaction.
-
For N-alkylation: Strong bases like sodium hydride (NaH) are effective for deprotonating the indole nitrogen, allowing for subsequent reaction with an alkylating agent.[1]
-
For Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig): A variety of inorganic bases are well-tolerated and commonly used. These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (t-BuONa).[2][3][4][5][6] The selection of the base can influence reaction efficiency and should be optimized for the specific coupling partners.[2]
Q3: Are there any known incompatibilities or degradation pathways with strong bases?
While generally stable for specific transformations, prolonged exposure to strong bases, especially at elevated temperatures, may lead to undesired side reactions. Potential degradation pathways could include:
-
Nucleophilic Aromatic Substitution (SNAr): Although less common for aryl bromides and fluorides without strong activation, highly basic conditions could potentially lead to the displacement of a fluorine or bromine atom by a nucleophile.
-
Ring-opening or rearrangement: Extremely harsh basic conditions could potentially lead to the degradation of the indole ring itself, although this is not commonly observed under standard synthetic protocols.
Troubleshooting Guides
Low Yield or No Reaction in Base-Mediated Transformations
| Observed Problem | Potential Cause | Troubleshooting & Optimization |
| Failure of N-deprotonation (e.g., in N-alkylation) | Insufficiently strong base or incomplete deprotonation. | Use a stronger base such as sodium hydride (NaH). Ensure anhydrous reaction conditions as water will quench the base. Allow sufficient time for the deprotonation to complete before adding the electrophile.[1] |
| Low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Suboptimal choice of base, catalyst, ligand, or solvent. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa).[2][3][4][7] Optimize the palladium catalyst and ligand combination. Ensure all reagents are pure and solvents are anhydrous and degassed.[2][5] |
| Decomposition of starting material | Reaction temperature is too high or reaction time is too long. | Monitor the reaction progress closely by TLC or LC-MS. Lower the reaction temperature. Reduce the reaction time once the starting material is consumed. |
Formation of Unexpected Byproducts
| Observed Problem | Potential Cause | Troubleshooting & Optimization |
| Formation of a byproduct with a different molecular weight | Possible nucleophilic aromatic substitution (SNAr) of a halogen by the base (e.g., hydroxide) or solvent. | Use a non-nucleophilic base if possible. Lower the reaction temperature to disfavor the SNAr pathway. Reduce the concentration of the base. |
| Observation of debrominated or defluorinated species | Reductive dehalogenation, potentially as a side reaction in palladium-catalyzed processes. | Optimize the catalyst and ligand system. Ensure a strictly inert atmosphere to minimize side reactions. |
Experimental Protocols
General Protocol for N-Alkylation
This protocol is a general guideline for the N-alkylation of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base like sodium hydride (NaH, 1.1-1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: The crude product can be purified by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-protection and deprotection of 7-Bromo-4,5-difluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions for the N-protection and deprotection of 7-Bromo-4,5-difluoro-1H-indole. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.
Section 1: Troubleshooting N-Protection
The N-protection of this compound can be challenging due to the electronic effects of the halogen substituents. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the N-H proton, which can facilitate deprotonation, but may also influence the stability of the indole ring.[1][2] Common issues include incomplete reactions, low yields, and competing side reactions.
Q1: Why is my N-protection reaction resulting in a low yield or failing to go to completion?
A1: Low yields in N-protection reactions of this substrate can stem from several factors related to deprotonation, reagent quality, and reaction conditions.
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Incomplete Deprotonation: While the fluoro groups increase N-H acidity, a sufficiently strong base is still required for complete conversion to the indolate anion. If deprotonation is incomplete, the remaining neutral indole is a much weaker nucleophile. Consider using a stronger base or ensuring the stoichiometry is adequate.[3]
-
Reagent and Solvent Purity: Strong bases like sodium hydride (NaH) are extremely sensitive to moisture. The presence of water or other protic impurities in the solvent (e.g., DMF, THF) or on the glassware will quench the base, leading to an incomplete reaction.[3] Always use anhydrous solvents and flame- or oven-dried glassware.
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Steric Hindrance: If using a bulky protecting group or if the indole itself is sterically hindered, the reaction rate may be significantly reduced.[3]
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Reaction Temperature and Time: Some N-protection reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating it while monitoring for potential decomposition.
Q2: I am observing significant C3-alkylation as a side product. How can this be minimized?
A2: C3-alkylation is a common side reaction in indole chemistry because the C3 position is often more nucleophilic than the nitrogen atom.[3][4] Several strategies can be employed to favor N-alkylation.
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the classical approach to favor N-alkylation.[3][4] These conditions promote the formation of the indolate anion, which is a harder nucleophile and preferentially reacts at the nitrogen. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[4]
-
Reaction Temperature: Higher reaction temperatures can sometimes improve selectivity for N-alkylation over C-alkylation. In some systems, increasing the temperature to 80 °C has resulted in complete N-alkylation.[4][5]
-
Controlled Reagent Addition: Adding the alkylating or protecting agent dropwise to the solution of the deprotonated indole can help maintain a low concentration, reducing the likelihood of side reactions.[4]
Data Summary: N-Protection Conditions
The following table summarizes common conditions for N-protection of indoles. Optimization may be required for the specific this compound substrate.
| Protecting Group | Common Reagents | Typical Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaH, LiHMDS | DMF, THF | 0 to 25 | NaH in DMF is a standard for high yields.[3] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | NaH, K₂CO₃ | DMF, Acetone | 0 to 60 | The tosyl group is robust but requires harsh deprotection.[6] |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride | NaH, Diisopropylethylamine | DMF, CH₂Cl₂ | 0 to 25 | Offers milder deprotection options than Tosyl.[7] |
Experimental Protocol: N-Boc Protection of this compound
This protocol describes a general procedure for the N-Boc protection of the title compound using sodium hydride.
Materials:
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This compound
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Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Flame-dried round-bottom flask with a magnetic stir bar
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Nitrogen or Argon atmosphere setup
Procedure:
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To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).
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Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Note: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Add a solution of (Boc)₂O (1.2 eq) in a small amount of anhydrous DMF dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
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Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
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Extract the mixture with ethyl acetate (3x).
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected indole.
Troubleshooting Workflow: N-Protection```dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in reactions with 7-Bromo-4,5-difluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions with 7-Bromo-4,5-difluoro-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My cross-coupling reaction on this compound is resulting in a mixture of N-arylated/aminated and C7-arylated/aminated products. How can I improve the selectivity for the C7 position?
Answer: The primary challenge in cross-coupling reactions with this compound is the competition between the reaction at the C7-Br bond and the N-H bond. The acidity of the N-H proton is increased by the electron-withdrawing fluorine atoms, making N-arylation a significant side reaction. Here are several strategies to enhance C7-selectivity:
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Choice of Base: A crucial factor is the choice of base. While strong bases like NaOt-Bu or KHMDS are commonly used in Buchwald-Hartwig aminations, they can readily deprotonate the indole N-H, favoring N-arylation. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often more effective in promoting selective C-Br bond activation.[1][2]
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Catalyst and Ligand Selection: The choice of palladium catalyst and ligand plays a pivotal role.
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For Suzuki-Miyaura couplings , catalyst systems like Pd(dppf)Cl₂ have shown success in promoting C-C bond formation at the C7 position of N-H unprotected bromoindoles.[1] Pd(PPh₃)₄ has also been used effectively.[2]
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For Buchwald-Hartwig aminations , palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos are recommended. These ligands can facilitate the oxidative addition at the C-Br bond even under milder basic conditions, thus minimizing competing N-arylation.[3]
-
-
N-Protection Strategy: If the above methods do not provide sufficient selectivity, protecting the indole nitrogen is a reliable strategy. Common protecting groups for indoles that are compatible with cross-coupling conditions include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The protecting group can be removed in a subsequent step.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the result of C-Br activation.
Issue 2: Low Yields in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but the reaction is giving low yields of the desired C7-arylated product. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, including catalyst deactivation, inefficient transmetalation, or decomposition of starting materials. The electron-withdrawing nature of the fluorine atoms makes the C7-Br bond more susceptible to oxidative addition, which is generally favorable. However, optimization of other parameters is key.
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Catalyst and Ligand: Ensure your palladium catalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. For electron-deficient aryl bromides, ligands that promote efficient reductive elimination are beneficial. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).
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Base and Solvent: The choice of base and solvent system is critical. A common and effective combination for Suzuki couplings of bromoindoles is an inorganic base like K₂CO₃ or Cs₂CO₃ in a mixed solvent system such as dioxane/water or toluene/water.[1] The presence of water is often essential for the transmetalation step.
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Boronic Acid/Ester Quality: Ensure the boronic acid or boronate ester is pure and not degraded. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction, especially at elevated temperatures. Using a slight excess (1.2-1.5 equivalents) of the boron reagent is common practice.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid.
Issue 3: Competing C-H Functionalization
Question: I am concerned about the possibility of direct C-H activation at other positions on the indole ring competing with the reaction at the C7-Br bond. Is this a likely issue?
Answer: Under typical palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, etc.), the reaction at the C-Br bond is significantly more favorable than direct C-H activation. The energy barrier for oxidative addition into a C-Br bond is much lower than for C-H activation.
However, if you are specifically aiming for C-H functionalization, this requires a different set of reaction conditions, often involving a directing group on the indole nitrogen and a specific catalyst system designed for C-H activation.[4][5] For standard cross-coupling reactions with this compound, C-H activation at other positions is not a primary concern for regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving regioselectivity in reactions with this compound?
A1: The main challenge is the competitive reactivity of the N-H bond and the C7-Br bond in cross-coupling reactions. The electron-withdrawing fluorine substituents increase the acidity of the N-H proton, making the indole nitrogen a competing nucleophile, which can lead to N-functionalization as a side product.
Q2: Is it necessary to protect the N-H group of this compound before performing cross-coupling reactions?
A2: Not always. Selective C7-functionalization can often be achieved without N-protection by carefully selecting the reaction conditions, particularly the base and the palladium catalyst/ligand system.[1][2][3] However, if achieving high regioselectivity is proving difficult, N-protection is a robust and reliable strategy.
Q3: How do the fluorine atoms at the C4 and C5 positions affect the reactivity of the C7-Br bond?
A3: The fluorine atoms are strongly electron-withdrawing, which has two main effects. Firstly, they increase the electrophilicity of the indole ring, making the C7-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst. This generally increases the rate of the desired cross-coupling reaction. Secondly, they increase the acidity of the N-H proton, which can exacerbate the issue of competing N-arylation/amination as discussed above.
Q4: Which palladium ligands are generally recommended for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A4:
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For Suzuki-Miyaura: Dppf (1,1'-bis(diphenylphosphino)ferrocene) and PPh₃ (triphenylphosphine) have been used successfully with related N-H unprotected bromoindoles.[1][2]
-
For Buchwald-Hartwig: Bulky, electron-rich biarylphosphine ligands are generally preferred. Examples include XPhos, SPhos, and BrettPhos, which have been shown to be effective for the amination of N-H unprotected halo-N-heterocycles.[3]
Q5: What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A5: A good starting point would be to use Pd(dppf)Cl₂ (5-10 mol%) as the catalyst with Cs₂CO₃ (2-3 equivalents) as the base in a degassed 4:1 mixture of dioxane and water. The reaction can be run at 80-100 °C and monitored by TLC or LC-MS.[1]
Q6: What are some recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A6: For amination with a primary or secondary amine, using a palladium precatalyst like XPhos Pd G3 (2-5 mol%) with a base such as K₃PO₄ or Cs₂CO₃ (1.5-2 equivalents) in a solvent like toluene or dioxane at 80-110 °C would be a reasonable starting point.
Data Presentation
Table 1: Recommended Reaction Conditions for Selective C7-Arylation (Suzuki-Miyaura)
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-10 mol%) | Effective for cross-coupling of N-H unprotected bromoindoles.[1][2] |
| Ligand | dppf or PPh₃ (if not using a pre-catalyst) | Promotes efficient catalytic turnover. |
| Base | Cs₂CO₃ or K₂CO₃ (2-3 equivalents) | Weaker inorganic bases minimize N-H deprotonation and N-arylation.[1] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous conditions are often necessary for efficient transmetalation. |
| Temperature | 80-110 °C | Balances reaction rate and potential for side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation and side reactions. |
Table 2: Recommended Reaction Conditions for Selective C7-Amination (Buchwald-Hartwig)
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | XPhos Pd G3 or SPhos Pd G3 (2-5 mol%) | Bulky biarylphosphine ligands favor C-Br oxidative addition.[3] |
| Ligand | XPhos or SPhos (if not using a pre-catalyst) | Enhances catalyst stability and activity. |
| Base | K₃PO₄ or Cs₂CO₃ (1.5-2 equivalents) | Minimizes N-H deprotonation and competing N-amination. |
| Solvent | Toluene or Dioxane | Common solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-120 °C | Typical temperature range for these couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst longevity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7 of this compound
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To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.5 equiv.).
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Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
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Add degassed 4:1 dioxane/water via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.
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Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at C7 of this compound
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Decision pathway for improving C7-regioselectivity.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Efficient and Rapid Arylation of NH₂‐Unprotected Bromobisindole Ethanamines via Suzuki‐Miyaura Coupling: Generating New Leads Against Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 7-Bromo-4,5-difluoro-1H-indole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Bromo-4,5-difluoro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A practical and scalable two-step approach begins with commercially available 4,5-difluoro-1H-indole. The key step is a regioselective bromination at the C7 position. This route avoids the complexities of constructing the indole ring from scratch and focuses on the challenging halogenation step.
Q2: Why is regioselective bromination at the C7 position challenging?
A2: The indole ring is electron-rich and prone to electrophilic substitution at multiple positions, primarily C3. The fluorine atoms at C4 and C5 are electron-withdrawing, which deactivates the benzene portion of the molecule, but directing the bromination specifically to C7 requires carefully controlled conditions to prevent the formation of other bromo-isomers (e.g., at C3 or C6).
Q3: What are the primary challenges when scaling up the bromination reaction?
A3: Key scale-up challenges include:
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Heat Management: Electrophilic bromination can be exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of runaway reactions or side-product formation.[1]
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Mixing Efficiency: Inadequate mixing in large reactors can lead to localized high concentrations of the brominating agent, resulting in over-bromination (dibromo- or tribromo-indoles) and other impurities.[1]
-
Impurity Profile: Side reactions that are minor at the lab scale can become significant at a larger scale, complicating purification and reducing overall yield.[1]
-
Reagent Addition: The rate of addition of the brominating agent is critical to control selectivity and temperature. A slow, controlled addition is crucial on a large scale.
Q4: How can I purify the final this compound product on a large scale?
A4: While column chromatography is common in the lab, it is often impractical for large-scale production. Recommended methods include:
-
Recrystallization: This is the preferred method for large quantities. A suitable solvent system must be identified to ensure high recovery of the desired product with good purity.
-
Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
Q5: What are the main safety concerns for this synthesis?
A5: The primary safety concerns involve the handling of:
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Brominating Agents: Reagents like N-Bromosuccinimide (NBS) are irritants and lachrymators. Bromine (Br₂) is highly corrosive, toxic, and volatile. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge.
-
Exothermic Reactions: As mentioned, the bromination step can release significant heat. A robust cooling system and emergency quenching plan should be in place for the reactor.
Troubleshooting Guides
Issue 1: Low Yield in C7-Bromination Step
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Monitor the reaction closely using HPLC or TLC. - Extend the reaction time if starting material is still present. - Slightly increase the equivalents of the brominating agent (e.g., from 1.05 to 1.1 eq.), but be cautious of over-bromination. |
| Degradation of Starting Material or Product | - Harsh reaction conditions can cause decomposition. Consider lowering the reaction temperature. - If using a strong Lewis acid, try a milder catalyst or reduce its concentration. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Regioselectivity | - Optimize the N-protection strategy. An N-protecting group can influence the position of electrophilic attack. - Screen different brominating agents (e.g., NBS, Br₂, Pyridinium tribromide). - Adjust the solvent. Solvent polarity can influence the selectivity of the reaction. |
| Product Loss During Workup | - If using an aqueous workup, ensure the pH is controlled to prevent the product from becoming soluble in the aqueous layer. - Minimize the number of extraction and transfer steps. - Perform a mass balance analysis to identify where the loss is occurring. |
Issue 2: Formation of Impurities (e.g., Dibrominated or Isomeric Products)
| Potential Cause | Troubleshooting & Optimization |
| Over-bromination | - Reduce the equivalents of the brominating agent to be closer to stoichiometric (1.0-1.05 eq.). - Ensure slow, subsurface addition of the brominating agent to prevent localized high concentrations. - Improve mixing efficiency by adjusting the stirrer speed or using a different type of impeller in the reactor. |
| Formation of C3- or C6-Bromo Isomers | - Lowering the reaction temperature often increases selectivity. - The choice of N-protecting group is critical for directing substitution. Bulky protecting groups can sterically hinder attack at certain positions. - Experiment with different solvents. A non-polar solvent may favor C7 bromination over C3. |
| Hydrolysis of Protecting Group | - If an acid-labile protecting group is used, ensure that the reaction and workup conditions are not too acidic. - Choose a more robust protecting group if hydrolysis is a persistent issue. |
Experimental Protocols & Data
Workflow for Scale-up Synthesis
Below is a representative workflow for the synthesis.
Caption: Overall synthetic workflow for this compound.
Protocol 1: N-Protection of 4,5-Difluoro-1H-indole (Illustrative)
-
Reactor Setup: Charge a suitable reactor with 4,5-difluoro-1H-indole (1.0 eq.) and a suitable solvent such as Tetrahydrofuran (THF, 10 vol). Purge the reactor with nitrogen.
-
Cooling: Cool the solution to 0-5 °C.
-
Base Addition: Add a base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise, maintaining the internal temperature below 10 °C. Stir for 1 hour.
-
Protecting Group Addition: Slowly add the protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O, 1.2 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by HPLC until >99% conversion is observed.
-
Workup: Carefully quench the reaction with a saturated solution of ammonium chloride. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.
Protocol 2: Regioselective C7-Bromination
-
Reactor Setup: Charge the reactor with the N-protected 4,5-difluoro-1H-indole (1.0 eq.) and a suitable solvent like Dichloromethane (DCM, 10 vol). Purge with nitrogen.
-
Cooling: Cool the solution to a low temperature, typically between -40 °C and -20 °C, to maximize selectivity.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq.) in DCM over 2-3 hours, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir at the low temperature for 4-6 hours.
-
Monitoring: Monitor for the disappearance of starting material and the formation of the desired product by HPLC.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with sodium bicarbonate solution and then brine. Dry over magnesium sulfate and concentrate in vacuo.
Data Summary Table: C7-Bromination Conditions
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Notes |
| Starting Material | 10.0 g | 1.0 kg | N-Boc-4,5-difluoro-1H-indole |
| Solvent (DCM) | 100 mL | 10 L | Anhydrous grade recommended |
| NBS | 1.05 eq. | 1.05 eq. | Purity of NBS is critical |
| Temperature | -30 °C | -30 °C to -25 °C | Strict temperature control is vital for selectivity |
| Addition Time | 30 min | 2 - 3 hours | Slow addition is crucial to control exotherm and minimize impurities |
| Reaction Time | 4 hours | 4 - 6 hours | Monitor by HPLC |
| Typical Yield | 75-85% | 70-80% | Isolated yield after workup |
| Typical Purity | >95% (by HPLC) | >95% (by HPLC) | Purity before recrystallization |
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting low purity after the bromination step.
Caption: Troubleshooting decision tree for impurity issues in bromination.
References
Validation & Comparative
Navigating the Reactivity Landscape of Bromoindoles: A Comparative Guide for Researchers
A detailed analysis of the reactivity of 7-Bromo-4,5-difluoro-1H-indole in comparison to other bromoindole isomers in key cross-coupling reactions, providing valuable insights for researchers, scientists, and drug development professionals.
The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Bromoindoles, in particular, serve as versatile precursors for the synthesis of complex molecular architectures through various palladium-catalyzed cross-coupling reactions. Among these, this compound presents a unique substitution pattern, the reactivity of which is of significant interest. This guide provides an objective comparison of its performance against other bromoindoles, supported by a synthesis of available data and generalized experimental protocols.
Unraveling Reactivity: The Influence of Bromine Position and Fluorine Substitution
The position of the bromine atom on the indole ring significantly dictates the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This is primarily attributed to a combination of steric and electronic effects.
General Reactivity Trend of Bromo-1H-indoles:
Generally, the reactivity of bromo-1H-indoles in Suzuki-Miyaura coupling follows the trend:
5-Bromo- & 6-Bromo- > 4-Bromo- > 7-Bromo-
-
5- and 6-Bromoindoles: These isomers are typically the most reactive due to the electronically favorable positions of the bromine, which facilitates the oxidative addition step in the catalytic cycle.
-
4-Bromoindole: The reactivity of the 4-bromo isomer can be somewhat diminished compared to the 5- and 6-bromo counterparts. This is often attributed to potential steric hindrance from the adjacent pyrrole ring, which can impede the approach of the bulky palladium catalyst.
-
7-Bromoindole: The 7-bromo isomer is consistently reported as the most challenging substrate for cross-coupling reactions.[1][2] The significant steric hindrance posed by the proximal pyrrole ring makes oxidative addition to the C-Br bond more difficult.[3][4]
The Impact of Fluorine Substituents in this compound:
The presence of two fluorine atoms at the 4 and 5-positions of the indole ring introduces additional electronic factors that modulate the reactivity of the 7-bromo position. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can influence the electron density of the aromatic ring and the C-Br bond. This can, in some cases, make the C-Br bond more susceptible to oxidative addition. However, the steric hindrance at the 7-position remains a dominant factor. While direct, quantitative comparative studies are limited, the interplay of these electronic and steric effects suggests that this compound will likely exhibit reactivity that is still challenging, yet potentially different from its non-fluorinated counterpart.
Comparative Data in Cross-Coupling Reactions
Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles
| Bromoindole Isomer | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 7-Bromo-1H-indazole * | Suzuki-Miyaura | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 70 |
| 5-Bromoindole | Suzuki-Miyaura | Arylboronic acid | Pd/SPhos | K₂CO₃ | Water-acetonitrile | 37 | 18 | High |
| 4-Bromo-1H-indole | Sonogashira | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 | 6 | 87 |
| 5-Bromoindole | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 6-Bromo-2-chloroquinoline | Buchwald-Hartwig | Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | - | High |
| 4-Bromo-1H-1-tritylpyrazole | Buchwald-Hartwig | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 12 | 67 |
*Data for 7-bromo-1H-indazole is included as a close structural analog to 7-bromo-1H-indole, highlighting the challenging nature of the 7-position.[2]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for the specific bromoindole substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromoindole with a boronic acid.
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine the bromoindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol outlines a general method for the coupling of a bromoindole with a terminal alkyne.
Materials:
-
Bromoindole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromoindole, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of an amine with a bromoindole.
Materials:
-
Bromoindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromoindole, palladium precatalyst, ligand, and base in a Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving a bromoindole.
Signaling Pathways of Interest
Indole derivatives are integral to a multitude of signaling pathways relevant to drug discovery. For instance, many kinase inhibitors feature an indole core, targeting pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are often dysregulated in cancer. The ability to functionalize the indole scaffold at various positions allows for the fine-tuning of inhibitor potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
The Impact of Fluorination on the Biological Activity of Indole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic profiles of a compound. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated indole analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The introduction of fluorine to this heterocyclic system can profoundly influence its biological activity by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide explores these effects through direct comparative studies.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from comparative studies, highlighting the impact of fluorination on the biological potency of indole analogs in anticancer and antimicrobial applications.
Table 1: Anticancer Activity of Fluorinated vs. Non-fluorinated Indole Analogs
| Compound/Analog Pair | Target/Assay | Non-Fluorinated Analog IC50 | Fluorinated Analog IC50 | Fold Improvement with Fluorination | Reference |
| Indoline Derivative | PERK Inhibition | 2.5 nM | 0.8 nM (4-fluoro) | 3.1 | [1] |
| Indole-3-acetic acid | Cytotoxicity (with peroxidase) | Less cytotoxic | More cytotoxic (5-fluoro) | Qualitative | [2] |
Table 2: Antimicrobial Activity of Fluorinated vs. Non-fluorinated Indole Analogs
| Compound/Analog Pair | Microorganism | Non-Fluorinated Analog MIC | Fluorinated Analog MIC | Fold Improvement with Fluorination | Reference |
| Indole Isomers | Mycobacterium tuberculosis | 74.0 µM (6-fluoroindole) | 4.7 µM (5-fluoroindole) | 15.7 | [3][4] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative studies are provided below.
PERK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PERK enzyme. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays.
Materials:
-
Recombinant human PERK enzyme
-
eIF2α (eukaryotic initiation factor 2 alpha) substrate
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
Detection reagents (e.g., europium-labeled anti-phospho-eIF2α antibody and ULight™-labeled anti-eIF2α antibody for TR-FRET)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the PERK enzyme and eIF2α substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on a cancer cell line by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]
Materials:
-
Cancer cell line (e.g., V79 hamster fibroblasts, MCF7, HT29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
Horseradish peroxidase (HRP), if required for prodrug activation[2]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (with or without HRP, as needed). Include untreated and vehicle controls.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.
Materials:
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control (no drug) and negative control (no bacteria) wells
-
Resazurin solution (for viability indication, optional for some bacteria)[3]
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
If using a viability indicator like resazurin, add it to the wells and incubate further. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PERK signaling pathway and the inhibitory action of fluorinated indole analogs.
Experimental Workflow Diagram
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to 7-Bromo-4,5-difluoro-1H-indole and 7-chloro-4,5-difluoro-1H-indole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two halogenated indole derivatives, 7-Bromo-4,5-difluoro-1H-indole and 7-chloro-4,5-difluoro-1H-indole. Due to a lack of direct experimental data for these specific compounds in publicly available literature, this comparison is based on predicted physicochemical properties and established structure-activity relationships of analogous halogenated aromatic compounds. The provided experimental protocols are representative methods for the synthesis and biological evaluation of similar indole derivatives.
Physicochemical Properties: A Predictive Comparison
The substitution of a bromine atom with a chlorine atom at the 7-position of the 4,5-difluoro-1H-indole scaffold is expected to influence several key physicochemical properties relevant to drug development. These differences, summarized in the table below, can impact a compound's solubility, permeability, and metabolic stability.
| Property | This compound (Predicted) | 7-chloro-4,5-difluoro-1H-indole (Predicted) | Rationale for Predicted Difference |
| Molecular Formula | C₈H₄BrF₂N | C₈H₄ClF₂N | Different halogen at the 7-position. |
| Molecular Weight | ~248.03 g/mol | ~203.58 g/mol | Bromine has a higher atomic mass than chlorine. |
| Boiling Point | 314.7±37.0 °C[1] | Lower than the bromo analog | Generally, for analogous halogenated compounds, boiling point increases with the atomic mass of the halogen. |
| Density | 1.834±0.06 g/cm³[1] | Lower than the bromo analog | Density typically increases with the atomic mass of the halogen substituent. |
| pKa | 13.89±0.30[1] | Similar to the bromo analog | The electronic effects of bromine and chlorine on the indole nitrogen are comparable, leading to similar predicted acidity. |
| LogP (Lipophilicity) | Higher than the chloro analog | Lower than the bromo analog | Bromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding. |
| Polarizability | Higher than the chloro analog | Lower than the bromo analog | The larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions. |
Synthesis of 7-Halo-4,5-difluoro-1H-indoles: A General Approach
Experimental Protocol: Fischer Indole Synthesis (General)
This protocol outlines a general procedure for the synthesis of 7-halo-4,5-difluoro-1H-indoles from the corresponding phenylhydrazine.
Materials:
-
(2-Bromo-3,4-difluorophenyl)hydrazine or (2-Chloro-3,4-difluorophenyl)hydrazine
-
A suitable ketone or aldehyde (e.g., pyruvate, acetone)
-
Anhydrous ethanol or acetic acid
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride)
-
Sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: Dissolve the substituted phenylhydrazine (1.0 eq) in anhydrous ethanol. Add the ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid). Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 7-halo-4,5-difluoro-1H-indole.
Biological Activity: A Predictive Outlook
The biological activity of these compounds is likely to be in the realm of kinase inhibition, a common target for indole derivatives. The nature of the halogen at the 7-position can influence binding affinity and selectivity towards specific kinases.
Kinase Inhibition
The electronic and steric differences between bromine and chlorine can lead to differential interactions within the ATP-binding pocket of a kinase. The larger, more polarizable bromine atom may form stronger halogen bonds or other non-covalent interactions compared to chlorine, potentially leading to higher potency. Conversely, the smaller size of chlorine might be favorable for binding to kinases with tighter active sites.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for assessing the kinase inhibitory activity of the synthesized compounds using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Potential Signaling Pathway Involvement
Indole-based kinase inhibitors often target pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of these pathways is a common feature of many cancers.
Conclusion
This comparative guide provides a predictive analysis of this compound and 7-chloro-4,5-difluoro-1H-indole, highlighting the likely differences in their physicochemical properties and potential biological activities. The choice between a bromo or chloro substituent will likely depend on the specific therapeutic target and the desired drug-like properties. The provided general experimental protocols offer a starting point for the synthesis and evaluation of these and other novel indole derivatives in a drug discovery setting. Direct experimental validation is necessary to confirm the predicted properties and biological activities of these compounds.
References
Computational studies on the electronic properties of 7-Bromo-4,5-difluoro-1H-indole.
A Comparative Guide to the Computational Study of Electronic Properties of Halogenated Indoles, with Relevance to 7-Bromo-4,5-difluoro-1H-indole
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel molecules is paramount. This guide provides a comparative overview of computational approaches used to study the electronic characteristics of halogenated indoles, offering insights relevant to the analysis of this compound. Due to the limited publicly available experimental and computational data specifically for this compound, this guide draws comparisons from computational studies on other bromo- and fluoro-substituted indole derivatives.
Introduction to Computational Studies of Indoles
Indole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment, are crucial determinants of their reactivity, stability, and interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting these properties.[1][2] DFT calculations allow for the systematic investigation of substituent effects on the electronic structure of the indole ring.[1][2]
Experimental and Computational Data Comparison
Table 1: Calculated Electronic Properties of Substituted Indoles
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Indole | DFT/B3LYP | 6-311+G(d,p) | -5.58 | -0.11 | 5.47 | 2.11 |
| 5-Bromoindole | DFT/B3LYP | 6-311G(d,p) | -6.22 | -1.24 | 4.98 | Not Reported |
| 4-Fluoroindole | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-Chloro-3-phenyl-1H-indole-2-carboxylate | DFT/B3LYP | 6-31+G(d,p) | Not Reported | Not Reported | Not Reported | Not Specified |
| 2,6-dichloro-4-fluoro phenol | DFT/B3LYP | 6-311+G(d,p) | -7.21 | -1.98 | 5.23 | Not Reported |
Note: Data for this table is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. The electronic properties of this compound are expected to be influenced by the combined electron-withdrawing effects of the bromine and fluorine atoms.
Experimental Protocols and Computational Methodologies
The accuracy of computational predictions is highly dependent on the chosen methodology. The following sections detail typical experimental and computational protocols used in the study of indole derivatives.
Experimental Protocols
UV-Visible Absorption Spectroscopy: The electronic absorption spectra of indole derivatives are typically recorded at room temperature using a UV-VIS spectrophotometer.[3] Solutions are prepared in various solvents, such as cyclohexane and ethanol, at concentrations around 1 x 10⁻⁴ M.[3] The wavelengths of maximum absorption (λmax) provide information about the electronic transitions within the molecule.
Fluorescence Spectroscopy: Excitation and emission fluorescence spectra are obtained using a spectrofluorometer at room temperature.[3] These spectra provide insights into the excited state properties of the molecules and are sensitive to substituent effects and the solvent environment.[3]
Computational Protocols
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules.[1][2]
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[2]
-
Geometry Optimization: The first step in any DFT calculation is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until the lowest energy conformation is found.
-
Property Calculations: Once the geometry is optimized, various electronic properties can be calculated, including:
-
HOMO and LUMO Energies: These orbitals are crucial for understanding chemical reactivity. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate electrons. The LUMO is the lowest energy orbital without electrons and is associated with the ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies greater stability.
-
Dipole Moment: This is a measure of the overall polarity of the molecule and is important for understanding intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Visualizing Computational Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a conceptual comparison of electronic properties.
Caption: A typical workflow for computational analysis of molecular electronic properties.
Caption: Expected trend of HOMO-LUMO gaps with halogen substitution on the indole ring.
Conclusion
While direct experimental data on the electronic properties of this compound are scarce, computational methods, particularly DFT, provide a powerful framework for their prediction. By comparing with data from other halogenated indoles, it is anticipated that the combined electron-withdrawing effects of the bromine and two fluorine atoms in this compound will lead to a lower HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers initiating computational investigations into this and other novel indole derivatives.
References
A Comparative Guide to HPLC and LC-MS for Purity Validation of 7-Bromo-4,5-difluoro-1H-indole
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical determinant of its efficacy, safety, and overall quality. For novel heterocyclic compounds such as 7-Bromo-4,5-difluoro-1H-indole, a key intermediate in the synthesis of various bioactive molecules, rigorous purity assessment is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of this specific indole derivative. We will delve into detailed experimental protocols, present comparative data, and discuss the relative merits of each technique for researchers, scientists, and drug development professionals.
The Analytical Challenge: Characterizing this compound
This compound is a halogenated indole with a molecular weight of 231.03 g/mol . Its structure, featuring bromine and fluorine atoms, presents unique analytical considerations. The primary goal of purity analysis is to separate the main compound from any process-related impurities, such as starting materials, by-products, or degradation products, and to accurately quantify their levels.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in analytical chemistry, renowned for its high resolution, sensitivity, and reproducibility in separating and quantifying components of a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
A well-defined HPLC method is crucial for achieving accurate and reliable purity results. Below is a typical experimental protocol that can be adapted for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile |
This method utilizes a C18 column, which is effective for retaining and separating non-polar to moderately polar compounds like halogenated indoles. The gradient elution with an organic modifier (acetonitrile) allows for the separation of impurities with a wide range of polarities. The inclusion of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if the eluent is subsequently introduced into a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Identification
LC-MS is a hybrid technique that couples the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. This combination not only allows for the quantification of impurities but also provides valuable information about their molecular weights, aiding in their identification.
Experimental Protocol: LC-MS
The LC component of an LC-MS method for this compound would be very similar to the HPLC protocol described above. The key difference lies in the detector, which is a mass spectrometer.
| Parameter | Recommended Conditions |
| Liquid Chromatography | Same as the HPLC method described above |
| Ionization Source | Electrospray Ionization (ESI) in positive and negative ion modes |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Electrospray ionization is a soft ionization technique well-suited for the analysis of small organic molecules like indoles. Operating in both positive and negative ion modes can provide comprehensive information, as some impurities may ionize more efficiently in one mode over the other.
Analytical Workflow
The following diagram illustrates the general workflow for both HPLC and LC-MS analysis, from sample preparation to data analysis.
Comparative Data Presentation
To illustrate the type of data obtained from each technique, the following table summarizes hypothetical results for the purity analysis of a sample of this compound containing two impurities.
| Analyte | Retention Time (min) | HPLC (% Area) | LC-MS (Detected m/z) | Putative Identification |
| Impurity 1 | 5.8 | 0.25 | 152.05 | 4,5-Difluoro-1H-indole |
| This compound | 12.3 | 99.5 | 231.96 [M+H]+, 229.96 [M-H]- | Main Compound |
| Impurity 2 | 15.1 | 0.25 | 310.91 | Dibrominated-difluoro-1H-indole |
Comparison of HPLC and LC-MS for Purity Validation
Both HPLC and LC-MS are powerful tools for purity validation, but they offer different advantages and are suited for different stages of the research and development process.
| Feature | HPLC with UV Detection | LC-MS |
| Primary Function | Separation and Quantification | Separation, Quantification, and Identification |
| Selectivity | Based on retention time and UV absorbance | Based on retention time and mass-to-charge ratio |
| Sensitivity | Good, but can be limited for impurities with poor chromophores | Excellent, often superior to UV detection |
| Information Provided | Purity based on peak area percentage | Purity, molecular weight of impurities, and structural information (with MS/MS) |
| Cost and Complexity | Relatively lower cost and complexity | Higher initial investment and operational complexity |
| Ideal Application | Routine quality control, known impurity profiling | Impurity identification, analysis of complex mixtures, and early-stage development |
Advantages of HPLC:
-
Robust and Reliable: HPLC is a well-established technique with a long history of providing reliable and reproducible results.
-
Cost-Effective: The instrumentation and operational costs are generally lower than those of LC-MS.
-
Ease of Use: Modern HPLC systems are highly automated and relatively easy to operate for routine analysis.
Advantages of LC-MS:
-
Unambiguous Identification: The ability to determine the molecular weight of an impurity provides a high degree of confidence in its identification.
-
Higher Sensitivity and Specificity: LC-MS can often detect impurities at lower levels than HPLC with UV detection, and the mass-selective detection can eliminate interferences from co-eluting compounds.
-
Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), LC-MS can provide valuable structural information about unknown impurities.
Conclusion and Recommendations
For the purity validation of this compound, both HPLC and LC-MS are indispensable techniques. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control and release testing where the impurity profile is well-characterized, a validated HPLC method with UV detection is often sufficient, providing a cost-effective and reliable solution.
-
During process development, stability studies, and for the characterization of new batches , LC-MS is the preferred technique. Its ability to identify unknown impurities and provide molecular weight information is crucial for understanding degradation pathways and ensuring the comprehensive characterization of the compound.
In an ideal scenario, a combined approach is most effective. HPLC can be used for routine purity checks, while LC-MS is employed for in-depth impurity profiling and identification, ensuring the highest level of quality and safety for this compound and its downstream applications in research and drug development.
Fluorinated Indole Derivatives Demonstrate Enhanced Metabolic Stability: A Comparative Guide
The strategic placement of fluorine atoms on indole-based compounds significantly enhances their metabolic stability, a critical attribute for the development of effective and durable pharmaceuticals. This guide provides a comparative analysis of fluorinated and non-fluorinated indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying metabolic processes.
The introduction of fluorine into a molecule, a process known as fluorination, is a cornerstone of modern medicinal chemistry. By replacing a hydrogen atom with a highly stable carbon-fluorine bond, sites on the indole ring that are susceptible to breakdown by the body's metabolic machinery can be effectively shielded.[1] This "metabolic blocking" primarily thwarts the activity of cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[2]
Quantitative Comparison of Metabolic Stability
The enhanced metabolic stability of fluorinated indole derivatives is evident in key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates that the compound remains in the body for a longer period, while a lower intrinsic clearance suggests a slower rate of metabolism by the liver.
Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source (Microsomes) |
| Indole | Parent non-fluorinated indole | 12.35 | Not available | Mouse |
| 5-Fluoroindole | Indole with fluorine at the 5-position | 144.2 | 9.0 | Rat |
| UT-155 | Non-fluorinated indazole analog | 12.35 | Not available | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not available | Mouse |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse |
| Compound 19b | Indole with an electron-donating group at the 3-position | 9.29 | Not available | Mouse |
| Compound 19a | Indole with an electron-withdrawing group at the 3-position | 21.77 | Not available | Mouse |
Note: The data presented is compiled from various preclinical studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions. However, the consistent trend of increased metabolic stability with fluorination is a key observation.
Experimental Protocols: Assessing Metabolic Stability
The metabolic stability of these compounds is typically evaluated through in vitro microsomal stability assays. The following is a detailed protocol for such an experiment.
In Vitro Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (both fluorinated and non-fluorinated indole derivatives)
-
Pooled liver microsomes (from human or relevant animal species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or another suitable organic solvent) containing an internal standard for analytical quantification
-
Incubator set to 37°C
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Also, prepare the necessary dilutions of the liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the microsomal solution to 37°C. Add the test compound to the microsomes and allow it to pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution (cold acetonitrile with an internal standard) to stop the enzymatic reaction.
-
Sample Processing: After the final time point, vortex and centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate or vials and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the elimination rate constant (k). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is determined by the formula: CLint = (0.693 / t½) / (concentration of microsomal protein).
Visualizing the Metabolic Landscape
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of indole and the workflow of the stability assay.
Caption: Cytochrome P450-mediated metabolism of indole.[2]
Caption: Experimental workflow for an in vitro microsomal stability assay.
References
Comparative Analysis of Substituted Indole Derivatives via X-ray Crystallography
This guide provides a comparative overview of the X-ray crystal structure analysis of various substituted indole derivatives, with a focus on halogenated compounds analogous to 7-Bromo-4,5-difluoro-1H-indole. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structural aspects of these compounds.
Introduction
Indole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous physiological and biochemical processes.[1][2] Their versatile molecular framework makes them a common scaffold in drug discovery and development, with applications ranging from anticancer to antimicrobial agents.[2][3] X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships. This guide compares the crystallographic data of several substituted indole derivatives to provide a structural context for this compound.
Comparative Crystallographic Data
While specific crystallographic data for this compound is not publicly available, this section presents data from related substituted indole and heterocyclic structures to offer a valuable comparison. The following table summarizes key crystallographic parameters for a selection of these compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| (4-Bromophenyl)(1H-indol-7-yl)methanone | C₁₅H₁₀BrNO | Monoclinic | P2₁/c | 11.3241 | 7.4651 | 14.9579 | 103.100 | 1231.57 | 4 | [4] |
| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | Monoclinic | P2₁/c | 4.0305 | 13.0346 | 17.2042 | 91.871 | - | 4 | [1] |
| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | - | Monoclinic | P2₁ | 6.2351 | 26.0156 | 12.4864 | 93.243 | 2022.17 | 8 | [5] |
| 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₁BrO₃ | - | - | - | - | - | - | - | - | [6] |
Note: The table above includes data for indole derivatives and a related bromo-substituted heterocyclic compound to provide a basis for comparison. The selection is based on the presence of halogen substituents and the indole core structure where available.
Experimental Protocols
The methodologies for the synthesis and structural analysis of indole derivatives are crucial for reproducibility and further research. Below are generalized protocols based on common practices reported in the literature for similar compounds.
General Synthesis of Substituted Indole Derivatives
The synthesis of substituted indoles can be achieved through various methods. A common approach involves a multi-step synthesis starting from commercially available precursors. For instance, the synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate was achieved in two steps.[7] Initially, an indole-3-ylmethylium tetrafluoroborate intermediate was prepared by reacting 5-bromoindole and 4-methoxy benzaldehyde with HBF₄·OEt₂.[7] This intermediate was then reacted with 1,3,5-triaza-7-phosphaadamantane (PTA) to yield the final product, which was purified by recrystallization.[7]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data are typically collected at a controlled temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[8] The collected intensity data are then processed, which includes integration and corrections for absorption effects.[8] The crystal structure is solved using direct methods and refined on F² using software packages like SHELXT and SHELXL.[8] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.[8]
Biological Signaling Pathway
Indole derivatives are known to interact with a multitude of biological targets, influencing various signaling pathways. Their diverse biological activities include anticancer, anti-inflammatory, and antimicrobial effects.[2][3] For instance, certain indole derivatives act as kinase inhibitors, which are crucial in cancer therapy as they can modulate signaling pathways responsible for cell proliferation and survival.[6]
The diagram below illustrates a simplified generic signaling pathway that can be modulated by kinase inhibitors, a class to which many biologically active indole derivatives belong.
Caption: Generic kinase signaling pathway inhibited by an indole derivative.
This guide serves as a foundational resource for understanding the structural characteristics of this compound derivatives through comparison with structurally related compounds. The provided data and protocols are intended to support further research and drug development efforts in this promising area of medicinal chemistry.
References
- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the reactivity of 7-Bromo-4,5-difluoro-1H-indole in different cross-coupling reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the various substituted indoles, 7-Bromo-4,5-difluoro-1H-indole serves as a versatile building block, with the bromine atom providing a reactive handle for numerous cross-coupling reactions. The presence of fluorine atoms at the 4 and 5-positions can significantly influence the electronic properties of the indole ring, potentially impacting reactivity and conferring desirable pharmacokinetic properties to the resulting molecules.
This guide provides a comparative overview of the reactivity of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The information presented is based on established methodologies for similar bromo-indole and fluoroaromatic substrates, offering a robust starting point for experimental design and optimization.
Comparative Performance Overview
The following table summarizes typical reaction conditions and expected yields for the cross-coupling of this compound with various coupling partners. It is important to note that yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions, and optimization is often necessary to achieve the desired outcome.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-120 | 70-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos or BrettPhos | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 90-110 | 60-90 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | 50-80 | 65-92 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 | 50-85 |
Experimental Protocols
Detailed experimental protocols for each cross-coupling reaction are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine, followed by anhydrous toluene.
-
Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling
This protocol details the C-C bond formation between this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 60 °C for 6-18 hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Heck Reaction
This protocol describes the C-C bond formation between this compound and an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Purge the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Seal the tube and heat to 120 °C for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these cross-coupling reactions, the following diagrams, generated using the DOT language, illustrate the general catalytic cycles and a typical experimental workflow.
Safety Operating Guide
Safe Disposal of 7-Bromo-4,5-difluoro-1H-indole: A Procedural Guide
Hazard Profile and Safety Precautions
Based on data from analogous brominated and fluorinated indole compounds, 7-Bromo-4,5-difluoro-1H-indole is anticipated to be a hazardous substance. All handling and disposal should be conducted by trained personnel within a controlled laboratory environment.
Anticipated Hazards:
| Hazard Category | Description | GHS Classification (Inferred) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Eye Damage/Irritation | Causes serious eye irritation. | Category 2 |
| Respiratory Sensitization | May cause respiratory irritation. | STOT SE 3 |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use within a certified chemical fume hood |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container for all solid waste contaminated with this compound.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
Collection: Collect all disposable materials that have come into contact with the compound, including gloves, weighing paper, and contaminated bench liners, in this container.
Decontamination of Non-Disposable Equipment:
-
Glassware and Equipment: Rinse any non-disposable glassware or equipment that has been in contact with the compound with an appropriate organic solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
Rinsate Collection: The solvent rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container. Do not dispose of the rinsate down the drain.
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated hazardous waste container.[1][2]
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Waste Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][2][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Bromo-4,5-difluoro-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is available for 7-Bromo-4,5-difluoro-1H-indole. The following guidance is based on the known hazards of structurally similar compounds, such as 7-Bromo-4-fluoro-1H-indole and 7-Bromo-1H-indole. It is imperative to treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Hazard Assessment and GHS Classification
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It is also expected to cause skin, eye, and respiratory irritation.[1][2] The inferred GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard.[3] | Protects eyes from contact with the chemical, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | Prevents skin contact, which can be harmful and cause irritation.[1][2] |
| Body Protection | A full-length, buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should be done in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which may be harmful and cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
2. Handling:
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Access: Store in a locked cabinet or other secure location to restrict access to authorized personnel.
Disposal Plan
Proper disposal of this compound and associated waste is critical to protect personnel and the environment. As a halogenated organic compound, it requires special disposal procedures.[4][5]
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[4]
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[5]
-
Do not mix with non-halogenated waste to avoid higher disposal costs and complications.[6]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Prohibition: Do not pour any waste containing this compound down the drain.[5]
Experimental Workflow and Logic Diagrams
To provide clear, step-by-step guidance, the following diagrams illustrate the safe handling workflow and the logical relationships for risk assessment.
Caption: Experimental Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
